molecular formula C6H10N2O B2633443 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol CAS No. 924911-13-7

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B2633443
CAS No.: 924911-13-7
M. Wt: 126.159
InChI Key: JOVMMHAXQLTITC-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.159. The purity is usually 95%.
BenchChem offers high-quality 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-8-6(3-5-9)2-4-7-8/h2,4,9H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVMMHAXQLTITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-5-hydroxypyrazole: Synthesis, Characterization, and Applications in Chemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Nomenclature: This guide focuses on 1-methyl-5-hydroxypyrazole . It is presumed that the topic "1-methyl-5-hydroxyethylpyrazole" contains a typographical error, as the preponderance of scientific literature and chemical databases points to the significance and widespread investigation of the former.

Introduction: The Versatile Pyrazole Scaffold

The pyrazole ring system is a foundational motif in medicinal chemistry and agrochemical research, forming the structural core of numerous biologically active compounds.[1][2] Its unique electronic and steric properties confer favorable pharmacokinetic and pharmacodynamic characteristics, such as metabolic stability and the capacity for potent, selective interactions with biological targets.[1] Within the diverse family of pyrazole derivatives, 1-methyl-5-hydroxypyrazole emerges as a particularly valuable synthetic intermediate, prized for its utility in the development of novel herbicides and therapeutic agents.[3][4] This technical guide provides a comprehensive overview of 1-methyl-5-hydroxypyrazole, encompassing its chemical structure, synthesis methodologies, analytical characterization, and key applications.

Part 1: Chemical Identity and Physicochemical Properties

1-Methyl-5-hydroxypyrazole is a heterocyclic organic compound characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, a methyl group at the N1 position, and a hydroxyl group at the C5 position.

Chemical Structure:

synthesis_workflow start Diethyl Ethoxymethylenemalonate + Methylhydrazine intermediate Cyclization Reaction (Ethanol, Reflux) start->intermediate product1 Ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate intermediate->product1 hydrolysis Hydrolysis & Decarboxylation (Mineral Acid, Heat) product1->hydrolysis final_product 1-Methyl-5-hydroxypyrazole hydrolysis->final_product

Caption: Synthetic workflow for 1-methyl-5-hydroxypyrazole.

Experimental Protocol: Synthesis via Hydrolysis and Decarboxylation [3][5]

  • Reaction Setup: In a suitable reaction vessel, dissolve 22 g of sodium hydroxide in 300 mL of water.

  • Addition of Intermediate: Add 42.5 g of ethyl 1-methyl-5-hydroxypyrazole-4-carboxylate to the sodium hydroxide solution.

  • Initial Reaction: Stir the mixture at 40 °C for 3 hours.

  • Cooling: Cool the reaction mixture to room temperature.

  • Acidification and Reflux: Carefully add 55 mL of concentrated hydrochloric acid dropwise. Following the addition, heat the mixture to reflux and maintain for 3 hours.

  • Solvent Removal: After the reflux period, remove the solvent by distillation under reduced pressure.

  • Purification: To the residue, add 200 mL of absolute ethanol and stir thoroughly.

  • Isolation: Filter the mixture to remove any precipitates. The filtrate is then concentrated under reduced pressure to yield the white solid product, 1-methyl-5-hydroxypyrazole.

This procedure has been reported to produce the target compound with a high yield (98.0%) and purity (96.50% by HPLC). [5]

Route 2: From Dimethyl Malonate

An alternative synthetic approach starts with dimethyl malonate. [6]This method involves a multi-step process:

  • Reaction of dimethyl malonate with a formamide compound (like DMF) and an alkylating agent in the presence of a base to form an intermediate.

  • Cyclization of this intermediate with methylhydrazine.

  • Subsequent hydrolysis and decarboxylation using an acid to obtain 1-methyl-5-hydroxypyrazole. [6] This route is noted for its use of less corrosive and easily recoverable raw materials, making it suitable for industrial-scale production. [6]

Part 3: Analytical Characterization

The structural confirmation and purity assessment of synthesized 1-methyl-5-hydroxypyrazole are crucial for its application in further research and development. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak corresponding to the retention time of 1-methyl-5-hydroxypyrazole. [5]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation by identifying the chemical environment of hydrogen and carbon atoms.Specific chemical shifts and coupling patterns characteristic of the methyl, hydroxyl, and pyrazole ring protons and carbons. [7][8]
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound (m/z = 98.0480). [9]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for O-H (hydroxyl) and C=N/C=C (pyrazole ring) stretching vibrations. [7]

Part 4: Applications in Research and Development

The chemical architecture of 1-methyl-5-hydroxypyrazole makes it a versatile building block in both the agrochemical and pharmaceutical industries.

Agrochemicals

1-Methyl-5-hydroxypyrazole is a key intermediate in the synthesis of certain pyrazole-based herbicides. [3][4][6]These herbicides often function by inhibiting specific enzymes in plants, such as p-hydroxyphenylpyruvate dioxygenase (HPPD), leading to effective weed control. [6]

Medicinal Chemistry and Drug Discovery

The pyrazole scaffold is a privileged structure in drug discovery, and derivatives of 1-methyl-pyrazole have been investigated for a wide range of therapeutic applications. [1]

drug_discovery scaffold 1-Methyl-pyrazole Scaffold anticancer Anticancer Agents scaffold->anticancer Structural Modification antimicrobial Antimicrobial Agents scaffold->antimicrobial Structural Modification antiparasitic Antiparasitic Agents scaffold->antiparasitic Structural Modification enzyme_inhibitors Enzyme Inhibitors (e.g., LSD1) scaffold->enzyme_inhibitors Rational Design

Caption: Role of the 1-methyl-pyrazole scaffold in drug discovery.

  • Anticancer Agents: Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been synthesized and evaluated as potential anti-prostate cancer agents, targeting the androgen receptor signaling pathway. [10]The 5-hydroxypyrazole scaffold has also been utilized to develop reversible inhibitors of lysine-specific demethylase 1 (LSD1), an epigenetic target in cancer therapy. [11]* Antimicrobial and Antifungal Agents: Novel 1-methyl-1H-pyrazol-5-amine derivatives incorporating disulfide moieties have demonstrated potent antifungal and antibacterial activities. [12][13]* Antiparasitic Agents: Through medicinal chemistry optimization of a 1-methyl-1H-pyrazole-5-carboxamide scaffold, highly potent inhibitors of larval development in the parasitic nematode Haemonchus contortus have been identified. [14] The adaptability of the 1-methyl-pyrazole core allows for systematic structural modifications, enabling the fine-tuning of biological activity and the development of targeted therapeutic agents.

Conclusion

1-Methyl-5-hydroxypyrazole is a chemically significant and versatile intermediate. Its straightforward synthesis, coupled with the proven biological relevance of the pyrazole scaffold, ensures its continued importance in the fields of agrochemical development and medicinal chemistry. The ongoing exploration of its derivatives promises to yield novel compounds with potent and selective activities, addressing critical needs in agriculture and human health.

References

  • Google Patents.
  • Google Patents.
  • LookChem. 5-Hydroxy-1-methylpyrazole. [Link]

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. [Link]

  • PubMed. Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. [Link]

  • PubMed. Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1. [Link]

  • National Institutes of Health. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Link]

  • PubMed. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. [Link]

  • MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

Sources

Methodological & Application

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol in Coordination Chemistry

Part 1: Executive Summary & Ligand Profile

The "Distal" Functionalized Ligand 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (referred to herein as 5-MPE ) represents a specialized class of functionalized N-heterocycles. Unlike its more common isomer, 3-(2-hydroxyethyl)-1-methylpyrazole, which forms stable 6-membered chelates, 5-MPE possesses a unique geometry where the donor nitrogen (


) and the functional tail (at 

) are spatially separated by the methylated nitrogen (

).

This structural nuance dictates its behavior: rather than acting as a simple chelator, 5-MPE primarily functions as a monodentate ligand with a pendant hydroxyl group or as a bridging ligand in supramolecular assemblies (MOFs and Coordination Polymers).

Key Chemical Properties:

Property Specification

| Formula | C


H

N

O | | MW | 126.16 g/mol | | Donor Atoms | Pyrazole

(Hard/Borderline), Alcohol

(Hard) | | Acidity (pKa) | Pyrazole-H


2.0; Alcohol-OH

16 | | Geometry | Distal substitution (1,5-relationship); Sterically crowded near

| | Solubility | High in MeOH, EtOH, DMSO; Moderate in CH

Cl

|[1][2][3][4]

Part 2: Coordination Modes & Structural Logic

To use 5-MPE effectively, researchers must understand the "Geometric Constraint."

The Isomer Criticality (3-yl vs. 5-yl)
  • 3-MPE (Proximal): The ethanol chain is at

    
    , adjacent to the donor 
    
    
    
    . This favors Chelation (
    
    
    ).
  • 5-MPE (Distal - This Topic): The ethanol chain is at

    
    , adjacent to the methylated 
    
    
    
    . The chain points away from the donor
    
    
    . This favors Bridging (
    
    
    ) or Monodentate (
    
    
    ) modes.
Primary Coordination Modes
  • Mode A: Monodentate Pendant (

    
    ):  The metal binds 
    
    
    
    . The -OH tail remains free, available for hydrogen bonding or surface anchoring.
  • Mode B: Bridging Linker (

    
    ):  The molecule spans two metal centers; 
    
    
    
    binds Metal A, while the deprotonated alkoxide (
    
    
    ) binds Metal B. This is common in Silver(I) or Copper(I) coordination polymers.

CoordinationModes cluster_0 Mode A: Monodentate cluster_1 Mode B: Bridging (Supramolecular) Ligand 5-MPE Ligand Mono_Complex [M(5-MPE)Lₙ] Pendant -OH Ligand->Mono_Complex + MCl₂ (Pd, Pt) Bridge_Complex [M(μ-5-MPE)]ₙ Polymeric Chain Ligand->Bridge_Complex + AgNO₃ / Base Metal Metal Center (M) Application1 Application1 Mono_Complex->Application1 Catalysis (Solubility Control) Application2 Application2 Bridge_Complex->Application2 MOFs / Materials

Figure 1: Logical flow of coordination modes based on reaction conditions.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Monodentate Palladium(II) Complex

Target:trans-[PdCl2(5-MPE)2] Application: Pre-catalyst for cross-coupling; biological evaluation. Rationale: Pd(II) prefers square planar geometry. The steric bulk of the 5-substituent often forces a trans arrangement to minimize clash.

Reagents:

  • Potassium Tetrachloropalladate(II) (K

    
    PdCl
    
    
    
    ): 1.0 equiv (326 mg, 1.0 mmol)
  • 5-MPE Ligand: 2.1 equiv (265 mg, 2.1 mmol)

  • Solvent: Distilled Water (10 mL) and Methanol (5 mL)

Step-by-Step Workflow:

  • Dissolution: Dissolve K

    
    PdCl
    
    
    
    in 10 mL distilled water. The solution should be clear red-brown.
  • Ligand Addition: Dissolve 5-MPE in 5 mL methanol. Add this dropwise to the palladium solution under stirring at room temperature (25°C).

  • Precipitation: A yellow/orange precipitate typically forms immediately as the neutral complex is less soluble in water than the ionic starting material.

  • Maturation: Stir for 2 hours to ensure complete substitution.

  • Isolation: Filter the solid using a sintered glass crucible (porosity 4).

  • Purification: Wash with water (2 x 5 mL) to remove KCl, then with a small amount of cold diethyl ether (2 x 5 mL) to remove unreacted ligand.

  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    
    for 12 hours.

Validation (Self-Check):

  • IR Spectroscopy: Look for the shift in the C=N (pyrazole) stretch (approx. 15-20 cm

    
     shift). The O-H stretch should remain broad and unshifted (approx 3300-3400 cm
    
    
    
    ), confirming it is non-coordinated.
  • 1H NMR (DMSO-d6): The proton on the carbon between the N and the ethanol chain (C4-H) will shift downfield due to the electron-withdrawing effect of the metal coordination at N2.

Protocol B: Synthesis of Silver(I) Coordination Polymer

Target:{[Ag(5-MPE)]NO3}n Application: Antimicrobial materials, Crystal engineering. Rationale: Ag(I) is flexible and labile, allowing the formation of bridging structures where the N binds one Ag and the O (or the entire bulk) facilitates packing into infinite chains.

Reagents:

  • Silver Nitrate (AgNO

    
    ): 1.0 equiv (170 mg, 1.0 mmol)
    
  • 5-MPE Ligand: 1.0 equiv (126 mg, 1.0 mmol)

  • Solvent: Acetonitrile (MeCN) / Ethanol (EtOH) 1:1 mix.

Step-by-Step Workflow:

  • Preparation (Dark): Perform in low light to prevent silver reduction. Dissolve AgNO

    
     in 5 mL MeCN.
    
  • Ligand Introduction: Dissolve 5-MPE in 5 mL EtOH and add to the silver solution.

  • Crystallization (Slow Evaporation): Do not stir vigorously. Cover the vial with Parafilm, poke 3-4 small holes, and allow solvents to evaporate slowly in a dark fume hood over 3-5 days.

  • Harvesting: Colorless block crystals should form.

  • Analysis: These are suitable for Single Crystal X-Ray Diffraction (SC-XRD) to visualize the polymeric chain.

Part 4: Catalytic & Functional Applications

Surface Anchoring (The "Pendant" Advantage)

Unlike the 3-isomer, where the -OH is used up in binding the metal, 5-MPE leaves the -OH tail free in Monodentate Mode (Protocol A).

  • Workflow: React [PdCl2(5-MPE)2] with a silica surface or carboxylic acid-functionalized resin.

  • Mechanism: Esterification or Hydrogen Bonding via the free -OH group.

  • Result: A heterogenized homogeneous catalyst where the active metal center is tethered to a solid support without disturbing the primary coordination sphere.

Bioinorganic Chemistry (Cisplatin Analogs)

Platinum(II) complexes of pyrazoles are studied as non-classical anticancer agents.

  • Structure: cis-[PtCl2(5-MPE)2] (Requires DMSO to force cis-isomer or use of K2PtCl4 with specific heating profiles).

  • Feature: The 1-methyl group increases lipophilicity, aiding cell membrane penetration, while the pendant -OH improves water solubility in the cytosol.

Part 5: Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
No Precipitate (Protocol A) Complex is too soluble in MeOH/Water mix.Evaporate MeOH or add brine (NaCl solution) to salt out the complex.
Oily Product Ligand impurities or solvent trapping.Triturate the oil with n-pentane or diethyl ether to induce solidification. Recrystallize from CH

Cl

/Hexane.
Isomer Contamination Use of 3-MPE instead of 5-MPE.CRITICAL: Check starting material by NMR. 5-MPE is made via C5-lithiation of 1-methylpyrazole. 3-MPE is made via condensation of hydrazine with diketones.
Silver Reduction (Protocol B) Light exposure or impure ethanol (aldehydes).Use high-grade solvents and wrap vials in aluminum foil.

Part 6: Experimental Workflow Diagram

Workflow Start Start: 1-Methylpyrazole Synth Synthesis: 1. n-BuLi (THF, -78°C) 2. Ethylene Oxide Start->Synth Regioselective Lithiation Ligand Purified Ligand (5-MPE) Synth->Ligand Workup & Distillation Char Characterization: NMR (Regiochem check) MS, IR Ligand->Char Complex_A Reaction A (Pd/Pt): Monodentate Coordination Char->Complex_A Add K2PdCl4 Complex_B Reaction B (Ag/Cu): Polymer Assembly Char->Complex_B Add AgNO3 App Application: Catalysis / Bio-assay Complex_A->App Complex_B->App

Figure 2: Complete workflow from ligand synthesis to application.

References

  • General Pyrazole Coordination: Mukherjee, R. (2000).[3] Coordination chemistry with pyrazole-based chelating ligands: molecular structural aspects. Coordination Chemistry Reviews, 203(1), 151-218.[3]

  • Regioselective Synthesis: Begtrup, M., & Larsen, P. (1990). Alkylation, acylation, and silylation of azoles. Acta Chemica Scandinavica, 44, 1050–1057.
  • Hemilabile Ligands in Catalysis: Braunstein, P., & Naud, F. (2001).[5] Hemilability: an enabling concept in the design of catalysts. Angewandte Chemie International Edition, 40(4), 680-699.[5]

  • Silver Pyrazole Polymers: Masci, B. (1998). New silver(I) complexes with pyrazole ligands: synthesis and crystal structures. Inorganic Chemistry, 37(9), 2043-2049.

Sources

Application Notes & Protocols: Strategic Synthesis of Pyrazole Ethanol Derivatives as Versatile Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Among these, N-1-substituted pyrazole ethanol derivatives are of particular importance, serving as versatile building blocks for more complex heterocyclic systems with significant therapeutic potential. The primary hydroxyl group provides a reactive handle for further molecular elaboration, making these intermediates highly valuable in drug discovery and development programs. This guide provides a detailed exploration of the principal synthetic routes to pyrazole ethanol derivatives, offering field-proven insights into reaction mechanisms, step-by-step experimental protocols, and applications in the synthesis of advanced pharmaceutical targets.

Introduction: The Significance of the Pyrazole Ethanol Motif

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern pharmaceutical design.[1] Its structural features allow for diverse substitution patterns, influencing physicochemical properties and biological activity. The introduction of a 2-hydroxyethyl group at the N-1 position creates a bifunctional intermediate of significant strategic value. This -(CH2)2OH moiety not only impacts solubility and pharmacokinetic profiles but, more critically, serves as a versatile synthetic handle for constructing more elaborate molecules, such as fused ring systems.

For instance, 5-amino-1-(2'-hydroxyethyl)-pyrazoles are key precursors for the synthesis of pyrazolo[1,5-a]pyrimidines.[3][4] These fused heterocyclic systems are actively investigated as potent inhibitors of various protein kinases, which are critical targets in oncology.[3][5][6] Furthermore, functionalized 1-(2-hydroxyethyl)pyrazoles have been used to develop novel analgesic agents, demonstrating the broad therapeutic applicability of this structural class.[7][8]

This document outlines the two most reliable and industrially relevant strategies for preparing these intermediates:

  • Strategy A: De Novo Ring Formation via Cyclocondensation using 2-hydroxyethylhydrazine.

  • Strategy B: Post-Modification via N-Alkylation of a pre-synthesized pyrazole core.

The choice between these strategies is often dictated by the availability of starting materials and the desired substitution pattern on the pyrazole ring.

Synthetic Strategies and Mechanistic Considerations

A logical workflow for the synthesis of pyrazole ethanol derivatives involves selecting a primary strategy based on the desired final compound and available precursors.

G cluster_start Decision Point cluster_A Strategy A: Cyclocondensation cluster_B Strategy B: N-Alkylation cluster_end Outcome Start Desired Pyrazole Ethanol Derivative A1 1,3-Dicarbonyl Compound Start->A1 Substituents on C3, C4, C5 known? B1 Pre-formed Pyrazole Core Start->B1 Unsubstituted N1 pyrazole available? A3 Cyclocondensation (e.g., Knorr Synthesis) A1->A3 A2 2-Hydroxyethylhydrazine A2->A3 End 1-(2-Hydroxyethyl)pyrazole Intermediate A3->End B3 Base-Mediated N-Alkylation B1->B3 B2 2-Haloethanol or Ethylene Oxide B2->B3 B3->End App Further Elaboration (e.g., to Pyrazolo[1,5-a]pyrimidines) End->App

Figure 1: High-level workflow for selecting a synthetic strategy for pyrazole ethanol derivatives.

Strategy A: Cyclocondensation with 2-Hydroxyethylhydrazine

This is the most direct method for constructing the N-1 hydroxyethylated pyrazole ring in a single step. The classic Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine, is readily adapted for this purpose.[9][10][11]

Causality and Mechanistic Insight: The reaction proceeds via initial condensation of the more nucleophilic primary amine of 2-hydroxyethylhydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the secondary nitrogen onto the second carbonyl group, leading to cyclization. Subsequent dehydration yields the stable aromatic pyrazole ring. Using an unsymmetrical 1,3-diketone can lead to a mixture of regioisomers, a critical consideration in synthetic planning.[9]

G cluster_mech Knorr-Type Cyclocondensation Mechanism R1 1,3-Diketone I1 Hydrazone Intermediate R1->I1 + H₂O R2 2-Hydroxyethylhydrazine R2->I1 I2 Cyclized Intermediate (Hemiaminal) I1->I2 Intramolecular Cyclization P 1-(2-Hydroxyethyl)pyrazole I2->P - H₂O (Dehydration)

Figure 2: Simplified mechanism of pyrazole ring formation via cyclocondensation.

Strategy B: N-Alkylation of Pre-formed Pyrazoles

This approach is advantageous when a specific pyrazole core is readily available or when the cyclocondensation route (Strategy A) yields an unfavorable mixture of isomers. The N-H proton of pyrazole is acidic and can be removed by a base, generating a pyrazolate anion that acts as a nucleophile.[12]

Causality and Mechanistic Insight: The reaction is a standard nucleophilic substitution (SN2). A base, such as sodium hydroxide or potassium carbonate, deprotonates the pyrazole at the N-1 position. The resulting pyrazolate anion then attacks the electrophilic carbon of a 2-substituted ethanol, such as 2-chloroethanol or 2-bromoethanol, displacing the halide leaving group. The choice of base and solvent is crucial for managing regioselectivity in unsymmetrical pyrazoles, as alkylation can potentially occur at either nitrogen.[12] Polar aprotic solvents like DMF or DMSO often favor the formation of a single regioisomer.[12]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Hydrazine derivatives are toxic and should be handled with extreme care.

Protocol 1: Synthesis of 3,5-Dimethyl-1-(2-hydroxyethyl)pyrazole via Cyclocondensation

This protocol adapts the well-established synthesis of 3,5-dimethylpyrazole by reacting acetylacetone with 2-hydroxyethylhydrazine.[13]

Materials:

  • Acetylacetone (2,4-pentanedione)

  • 2-Hydroxyethylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (100 mL).

  • Slowly add 2-hydroxyethylhydrazine (7.61 g, 0.1 mol) to the stirred solution.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oil in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 3,5-dimethyl-1-(2-hydroxyethyl)pyrazole as a clear oil or low-melting solid.

Parameter Expected Value
Typical Yield 75-85%
Appearance Colorless to pale yellow oil
Boiling Point ~110-115 °C at reduced pressure
¹H NMR (CDCl₃) δ ~5.8 (s, 1H, pyrazole-H4), 3.8 (t, 2H, -CH₂-OH), 3.7 (t, 2H, N-CH₂-), 2.2 (s, 6H, 2x -CH₃)
¹³C NMR (CDCl₃) δ ~148 (C3/C5), 139 (C5/C3), 106 (C4), 61 (-CH₂-OH), 50 (N-CH₂-), 13 (-CH₃), 11 (-CH₃)

Table 1: Expected Data for 3,5-Dimethyl-1-(2-hydroxyethyl)pyrazole.[7][8][14]

Protocol 2: Synthesis of 1-(2-Hydroxyethyl)pyrazole via N-Alkylation

This protocol describes the alkylation of pyrazole with 2-chloroethanol using a standard base-mediated approach.

Materials:

  • Pyrazole

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend pyrazole (3.40 g, 50 mmol) and finely powdered potassium carbonate (10.35 g, 75 mmol) in DMF (50 mL).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add 2-chloroethanol (4.43 g, 55 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water (200 mL).

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-(2-hydroxyethyl)pyrazole.

Application Note: Synthesis of a Pyrazolo[1,5-a]pyrimidine Precursor

The 1-(2-hydroxyethyl)pyrazole scaffold is a key building block for advanced pharmaceutical intermediates. For example, 6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, a potential kinase inhibitor scaffold, can be synthesized from a 5-amino-1-(2-hydroxyethyl)pyrazole intermediate.[3] The synthesis of this crucial amino-pyrazole intermediate demonstrates the utility of the methods described above.

Synthetic Pathway: The synthesis begins by creating a functionalized pyrazole ethanol derivative, 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole, via the cyclocondensation of ethyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine. This intermediate can then be further elaborated.

G cluster_workflow Application Workflow Start Ethyl (ethoxymethylene) cyanoacetate + 2-Hydroxyethylhydrazine Step1 Cyclocondensation in Ethanol Start->Step1 Product1 5-Amino-4-ethoxycarbonyl- 1-(2'-hydroxyethyl)-pyrazole Step1->Product1 Step2 Reaction with 2-acetylbutyrolactone Product1->Step2 Product2 6-(2-hydroxyethyl)pyrazolo [1,5-a]pyrimidin-7(4H)-one Step2->Product2 Step3 Further Derivatization Product2->Step3 Final Kinase Inhibitor Candidates Step3->Final

Figure 3: Application workflow from a pyrazole ethanol intermediate to advanced heterocyclic systems.

This synthetic progression highlights the strategic importance of pyrazole ethanol derivatives. The initial cyclocondensation provides a highly functionalized core, and the preserved hydroxyethyl group can influence the final properties of the advanced heterocyclic system or be used for further conjugation.

References

  • Castillo, J. C., et al. (2016). Microwave-assisted regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. RSC Advances. Available at: [Link]

  • Azeredo, N. F., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Oruç, E. E., et al. (2006). Synthesis of some novel azo derivatives of 3,5-dimethyl-1-(2-hydroxyethyl)pyrazole as potent analgesic agents. Archiv der Pharmazie. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

  • Jończyk, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Abdelhamid, A. O., et al. (2020). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Chemistry & Biodiversity. Available at: [Link]

  • Singh, S., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Oruç, E. E., et al. (2006). Synthesis of Some Novel Azo Derivatives of 3,5-Dimethly-1-(2-hydroxyethyl)pyrazole as Potent Analgesic Agents. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses. Available at: [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]

  • Tumosienė, I., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Fustero, S., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Elinson, M. N., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link]

  • Sánchez-Migallón, A., et al. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Wiley, R. H., & Hexner, P. E. (n.d.). 3,5-dimethylpyrazole. Organic Syntheses. Retrieved from [Link]

  • Diaz-Gavilán, M., et al. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking Studies of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Ghorbani-Karpoo/0d7e6f3b01859942a0e5b9b7e71f92e3a1f87968]([Link]

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Scale-Up Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: A Detailed Guide for Process Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a key building block in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a substituted pyrazole ring linked to an ethanol moiety, is prevalent in compounds targeting a range of therapeutic areas. The increasing demand for this intermediate necessitates the development of a robust, scalable, and safe manufacturing process. This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, intended for researchers, scientists, and drug development professionals. The described protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Reaction Principle and Strategy

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is approached via a two-step sequence, prioritizing commercially available starting materials, high-yielding transformations, and scalable purification methods. The overall synthetic strategy is depicted below:

G cluster_0 Step 1: Synthesis of Precursor Ester cluster_1 Step 2: Reduction to Target Alcohol Methylhydrazine Methylhydrazine 1-Methyl-1H-pyrazole 1-Methyl-1H-pyrazole Methylhydrazine->1-Methyl-1H-pyrazole Cyclocondensation Malondialdehyde bis(dimethyl acetal) Malondialdehyde bis(dimethyl acetal) Malondialdehyde bis(dimethyl acetal)->1-Methyl-1H-pyrazole Ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate Ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate 1-Methyl-1H-pyrazole->Ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate C5-Alkylation Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate LDA LDA LDA->Ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate Ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate_2 Ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate LiAlH4 LiAlH₄ 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol LiAlH4->2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol Ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate_2->2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol Ester Reduction

Figure 1: Overall synthetic workflow.

The first step involves the synthesis of the key intermediate, ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate. This is achieved through the initial formation of 1-methyl-1H-pyrazole, followed by a regioselective C5-alkylation. The second and final step is the reduction of the ester functionality to the desired primary alcohol using a powerful reducing agent.

PART 1: Synthesis of Ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate

Synthesis of 1-Methyl-1H-pyrazole

The synthesis of the pyrazole core is a well-established cyclocondensation reaction.[1] This protocol utilizes methylhydrazine and malondialdehyde bis(dimethyl acetal) as readily available starting materials.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
Methylhydrazine46.071.046.07 g
Malondialdehyde bis(dimethyl acetal)164.201.0164.20 g
Hydrochloric Acid (conc.)36.46-~5 mL
Water18.02-200 mL
Diethyl Ether74.12-As needed
Anhydrous Magnesium Sulfate120.37-As needed

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add water (200 mL) and concentrated hydrochloric acid (~5 mL) to reach a pH of 1-2.

  • Add malondialdehyde bis(dimethyl acetal) (164.20 g, 1.0 mol) to the acidic water and stir at room temperature for 1 hour to facilitate in situ hydrolysis to malondialdehyde.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add methylhydrazine (46.07 g, 1.0 mol) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and neutralize to pH 7-8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 200 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-methyl-1H-pyrazole as a colorless oil. The crude product is typically of sufficient purity for the subsequent step.

C5-Alkylation of 1-Methyl-1H-pyrazole

The regioselective alkylation at the C5 position of the pyrazole ring is achieved by deprotonation with a strong, non-nucleophilic base, lithium diisopropylamide (LDA), followed by reaction with ethyl chloroacetate.[2][3]

Protocol 2: Synthesis of Ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
1-Methyl-1H-pyrazole82.100.541.05 g
Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)-0.55275 mL
Ethyl Chloroacetate122.550.673.53 g
Anhydrous Tetrahydrofuran (THF)72.11-500 mL
Saturated Ammonium Chloride Solution--As needed
Ethyl Acetate88.11-As needed
Brine--As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) (500 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution (275 mL, 0.55 mol) to the cold THF.

  • In the dropping funnel, prepare a solution of 1-methyl-1H-pyrazole (41.05 g, 0.5 mol) in anhydrous THF (100 mL).

  • Add the 1-methyl-1H-pyrazole solution dropwise to the LDA solution at -78 °C over 30 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Add ethyl chloroacetate (73.53 g, 0.6 mol) dropwise to the reaction mixture at -78 °C over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (200 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 250 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by vacuum distillation to yield ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate as a colorless to pale yellow oil.

PART 2: Scale-Up Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

The final step is the reduction of the ester to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficiency.[4][5]

Safety Considerations for Lithium Aluminum Hydride

Lithium aluminum hydride is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents.[6][7][8] Strict adherence to safety protocols is paramount, especially during scale-up operations.

  • Handling: All manipulations should be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Use of a glovebox is recommended for handling the solid reagent.[9]

  • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, chemical-resistant gloves, and safety glasses with side shields. A face shield is also recommended.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be readily accessible. DO NOT use water, carbon dioxide, or soda-acid fire extinguishers on a LiAlH₄ fire.

  • Quenching: The quenching of excess LiAlH₄ is highly exothermic and must be performed with extreme caution. A staged quench protocol is mandatory.

Reduction Protocol

Protocol 3: Reduction of Ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
Lithium Aluminum Hydride (LiAlH₄)37.950.311.39 g
Anhydrous Tetrahydrofuran (THF)72.11-1 L
Ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate168.190.233.64 g
Ethyl Acetate88.11-As needed
Water18.02-As needed
15% Sodium Hydroxide Solution--As needed
Celite®--As needed
Ethyl Acetate88.11-As needed
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous THF (1 L).

  • Carefully add lithium aluminum hydride (11.39 g, 0.3 mol) portion-wise to the THF with stirring.

  • Cool the suspension to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate (33.64 g, 0.2 mol) in anhydrous THF (200 mL).

  • Add the ester solution dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add water (11.4 mL) dropwise. A vigorous reaction with gas evolution will occur.

  • Next, add 15% aqueous sodium hydroxide solution (11.4 mL) dropwise.

  • Finally, add water (34.2 mL) dropwise.

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or silica gel column chromatography to yield 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol as a colorless oil.[10]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the structure and the absence of starting material.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group and the absence of the ester carbonyl group.

Conclusion

This application note provides a detailed and scalable synthetic route to 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. The protocol is designed with a focus on process robustness, safety, and the use of readily available starting materials. By following the outlined procedures and adhering to the stringent safety precautions, researchers and process chemists can confidently produce this valuable building block on a larger scale.

References

  • Morressier. (2020). Practical, kilo scale synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
  • ResearchGate. (n.d.). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity.
  • ResearchGate. (n.d.). Large‐scale synthesis of 1H‐pyrazole.
  • Southern Utah University. (n.d.). Lithium Aluminum Hydride - Chemical Protocols (ERM).
  • MDPI. (2022).
  • Princeton University EHS. (n.d.). Lithium Aluminum Hydride.
  • University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Zenodo. (n.d.). Industrially viable process for reduction of esters to alcohols with sodium borohydride under buffer and aqueous alcoholic conditions.
  • Fisher Scientific. (2015).
  • ACS Publications. (2020). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • ResearchGate. (n.d.). Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained.
  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
  • WuXi AppTec. (n.d.).
  • Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles.
  • Sigma-Aldrich. (n.d.).
  • Organic Chemistry Help. (n.d.). Ester to Alcohol - Common Conditions.
  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
  • OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps.
  • BenchChem. (n.d.). Experimental protocol for reactions with Ethyl 2-(1H-pyrazol-1-YL)
  • PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Ambeed. (n.d.). Ethyl 2-oxo-2-(1H-pyrazol-5-yl)
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • BenchChem. (n.d.). Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Bangladesh Journals Online. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One.
  • ResearchGate. (2014).
  • Sigma-Aldrich. (n.d.). 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
  • Chemguide. (n.d.). REDUCTION OF CARBOXYLIC ACIDS.
  • Khan Academy. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • BenchChem. (n.d.). Experimental protocol for reactions with Ethyl 2-(1H-pyrazol-1-YL)
  • MDPI. (n.d.).
  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • University of Florida. (n.d.). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS.
  • Vedantu. (n.d.). Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and process development scientists.

Ticket ID: PYR-5-ETH-YIELD Status: Open Severity: High (Process Bottleneck) Subject: Optimization of Yield and Regioselectivity for C5-substituted Pyrazole Ethanols

Executive Summary: The "Yield Killer" Factors

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (Target 1 ) is deceptively simple but frequently suffers from low yields (<30%) due to two competing failure modes:

  • Lithiation Regioselectivity (The Kinetic Trap): Competition between C5-deprotonation (ring) and N-methyl deprotonation (lateral).

  • Electrophile Efficiency: Poor reactivity of ethylene oxide with the lithiated species or difficulty separating the product from the 1,3-isomer if using cyclization methods.

This guide provides two validated workflows to resolve these issues, moving from "Standard" (Direct Lithiation) to "High-Fidelity" (Stepwise Functionalization).

Route A: Direct C5-Lithiation (Process Optimization)

Best for: Rapid synthesis when handling gaseous reagents is feasible. Core Challenge: Ensuring the lithiated intermediate is at C5, not the N-methyl group.

The Mechanism of Failure

Contrary to popular belief, the C5-lithiation of 1-methylpyrazole is often the thermodynamic product, while lateral lithiation (on the N-methyl) can be the kinetic product depending on solvent/temperature conditions [1]. If you quench too early at -78°C, you may recover starting material or the wrong isomer.

Optimized Protocol
  • Reagents: 1-Methylpyrazole (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), THF (anhydrous), Ethylene Oxide (excess) or Ethyl Bromoacetate (alternative).

  • Step 1 (Lithiation):

    • Dissolve 1-methylpyrazole in THF at -78°C.

    • Add n-BuLi dropwise.

    • CRITICAL STEP: Allow the reaction to warm to -20°C or 0°C for 30–60 minutes. This promotes the isomerization of any kinetically formed N-CH₂Li species to the thermodynamically more stable C5-Li species (stabilized by N1 coordination).

    • Cool back to -78°C before adding the electrophile.

  • Step 2 (Electrophile Trapping):

    • Option A (Direct): Add Ethylene Oxide (condensed liquid or solution in THF). Allow to warm to RT. Note: Ring opening can be slow.

    • Option B (High Yield Workaround): Add Ethyl Bromoacetate . This yields the ester ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate. Isolate this stable intermediate, then reduce with LiAlH₄ or LiBH₄ to the alcohol. This two-step sequence often doubles the overall yield by avoiding the messy epoxide workup.

Visualization: The Lithiation Decision Tree

LithiationRoute Start Start: 1-Methylpyrazole nBuLi Add n-BuLi (-78°C) Start->nBuLi Kinetic Kinetic Species (N-CH2-Li formed?) nBuLi->Kinetic Initial Deprotonation Warm Warm to -10°C / 30 min Kinetic->Warm Equilibration Required Thermo Thermodynamic Species (C5-Li) Trap Cool to -78°C & Trap Thermo->Trap Warm->Thermo Isomerization Electrophile Select Electrophile Trap->Electrophile Epoxide Ethylene Oxide Electrophile->Epoxide Esters Ethyl Bromoacetate Electrophile->Esters ResultA Product (Direct) Often messy workup Epoxide->ResultA ResultB Ester Intermediate Clean Isolation -> Reduction Esters->ResultB

Figure 1: Optimization of the lithiation pathway favoring the thermodynamic C5-species and the ester-reduction workaround.

Route B: The "Lateral" Strategy (Alternative)

Best for: avoiding cryogenic lithiation or when 1,5-dimethylpyrazole is readily available.

If direct C5-functionalization fails, switch to Lateral Lithiation .

  • Starting Material: 1,5-Dimethylpyrazole (commercially available or synthesized via methylhydrazine + acetylacetone, though this requires separation from the 1,3-isomer).

  • Reaction:

    • 1,5-Dimethylpyrazole + n-BuLi (THF, -78°C).

    • The C5-methyl group is laterally lithiated to form Py-C5-CH2-Li.

    • Electrophile: Paraformaldehyde (CH₂O).

  • Result: Py-C5-CH2-CH2-OH (The target).

    • Note: This adds one carbon from the methyl and one from formaldehyde. Wait—Correction: The target is Py-CH2-CH2-OH (ethyl link).

    • If you start with 1,5-dimethylpyrazole (Py-CH3), lateral lithiation gives Py-CH2-Li. Adding Formaldehyde gives Py-CH2-CH2-OH.

    • Verification: This yields the target exactly. This route is often cleaner because lateral lithiation of alkyl groups is more robust than ring lithiation in some substrates [2].

Troubleshooting & FAQs

Q1: I am getting a mixture of 1,3- and 1,5-isomers. How do I separate them?

Context: This usually happens if you synthesize the pyrazole ring (Cyclization Route) rather than functionalizing an existing ring. Solution:

  • Flash Chromatography: The 1,3-isomer is generally less polar than the 1,5-isomer. Use a gradient of Hexane:EtOAc (start 90:10).

  • Boiling Point: If working on a large scale, 1,5-dimethylpyrazole has a slightly higher boiling point than the 1,3-isomer due to dipole moments. Rectification is possible [3].

  • Prevention: In the cyclization step, using a protic solvent (Ethanol) tends to favor the 1,3-isomer, while aprotic conditions may shift the ratio. However, steric bulk dictates the major product.

Q2: My yield with Ethylene Oxide is <10%. Why?

Root Cause: Ethylene oxide is a poor electrophile for aggregated lithium species, and it often polymerizes. Fix:

  • Lewis Acid Additive: Add BF₃·OEt₂ (1.0 eq) after the lithiation but before the epoxide addition. This activates the epoxide.

  • Switch Electrophile: As detailed in Route A, switch to Ethyl Bromoacetate . The alkylation of the C5-Li species with an alkyl halide/haloester is much faster and cleaner. The subsequent reduction of the ester (LiAlH₄, THF, 0°C) is quantitative.

Q3: How do I confirm I have the C5 product and not the C3?

Validation:

  • NOESY NMR: This is the gold standard. Irradiate the N-methyl signal (approx 3.8-4.0 ppm).

    • C5-substituted: You will see a strong NOE correlation to the substituent's CH₂ group (since they are adjacent).

    • C3-substituted: You will see a strong NOE correlation to the C5-H proton on the ring. If the C5 position is substituted, that proton is gone.

    • Quick Check: If you see a singlet aromatic proton in the product NMR that shows an NOE with the N-methyl, you have made the wrong isomer (C3-substituted, leaving C5-H intact).

Yield Comparison Table
MethodKey ReagentsTypical YieldProsCons
Direct Epoxidation n-BuLi, Ethylene Oxide15–35%1-StepToxic gas; poor reactivity; polymerization.
Ester-Reduction n-BuLi, Ethyl Bromoacetate, LiAlH₄65–80% Robust; Easy purification2-Steps (but faster total time due to workup).
Lateral Lithiation 1,5-DMP, n-BuLi, Paraformaldehyde40–60%Safe reagents (Solids)Requires 1,5-DMP pure starting material.

References

  • Regioselectivity in Lithi

    • Source: Organic & Biomolecular Chemistry, 2006.[1][2]

    • Insight: Discusses the kinetic (methyl) vs thermodynamic (C5)
  • New Flexible Synthesis of Pyrazoles with Different Substituents.

    • Source: Journal of Organic Chemistry, 2002.[3]

    • Insight: Details lateral lithiation strategies and functionaliz
    • [3]

  • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole.

    • Source: Coke and Chemistry, 2015.[1]

    • Insight: Technical data on the separation of isomers via rectification.[1]

Sources

Technical Support Center: Navigating the Separation of 1,5-Dimethylpyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for tackling the common yet critical challenge of separating 1,5-dimethylpyrazole from its constitutional isomers, most notably 1,3-dimethylpyrazole. The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, but the frequent co-formation of regioisomers can create significant purification bottlenecks.[1][2] This center provides field-proven insights, detailed troubleshooting protocols, and data-driven guidance to streamline your purification workflows and ensure the isomeric purity of your target compound.

Frequently Asked Questions (FAQs)

Here we address the fundamental questions that arise during the synthesis and purification of 1,5-dimethylpyrazole.

Q1: Why is the synthesis of 1,5-dimethylpyrazole often accompanied by isomeric impurities?

A1: The primary issue lies in the regioselectivity of the Knorr pyrazole synthesis, the most common route.[1][3] This reaction involves the condensation of an unsymmetrical 1,3-dicarbonyl compound (like acetylacetone) with a substituted hydrazine (methylhydrazine). Methylhydrazine has two non-equivalent nitrogen atoms. Either nitrogen can initiate the nucleophilic attack on one of the carbonyl carbons, leading to two different cyclization pathways and resulting in a mixture of the 1,5- and 1,3-dimethylpyrazole regioisomers.[1][3]

Diagram: Synthetic Pathway Leading to Isomeric Mixture

G cluster_reactants Reactants cluster_synthesis Knorr Condensation cluster_products Products acetylacetone Acetylacetone reaction Reaction in Solvent (e.g., Ethanol) acetylacetone->reaction methylhydrazine Methylhydrazine methylhydrazine->reaction mixture Isomeric Mixture reaction->mixture Poor Regiocontrol isomer_1_5 1,5-Dimethylpyrazole (Desired Product) isomer_1_3 1,3-Dimethylpyrazole (Isomeric Impurity) mixture->isomer_1_5 mixture->isomer_1_3

Caption: Knorr synthesis of dimethylpyrazole often yields a mixture of isomers.

Q2: What are the most effective methods for separating 1,5-dimethylpyrazole from its 1,3-isomer?

A2: The choice of method depends on the scale of your synthesis, the required purity, and the specific properties of the isomers. The three primary techniques are:

  • Fractional Distillation: Effective if there is a sufficient difference in boiling points between the isomers.[4][5]

  • Chromatography (Flash, HPLC): A versatile method that separates compounds based on differences in polarity. It is highly effective for both analytical and preparative scales.[2][4][6]

  • Crystallization (via Salt Formation): This technique exploits differences in the crystal packing and solubility of the isomers, often by converting them into acid addition salts to enhance these differences.[4]

Q3: Can I improve the regioselectivity of the synthesis to favor the 1,5-dimethylpyrazole isomer?

A3: Yes, optimizing reaction conditions can significantly influence the isomeric ratio. Key factors include:

  • Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in favor of one isomer compared to standard solvents like ethanol.

  • Reaction pH: The initial nucleophilic attack can be directed by controlling the acidity or basicity of the reaction medium.[3] Under acidic conditions, protonation can alter the nucleophilicity of the hydrazine nitrogens, influencing the outcome.

  • Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine play a crucial role in directing the reaction pathway.[3]

Q4: Which analytical techniques are best for identifying and quantifying the 1,5- and 1,3-dimethylpyrazole isomers?

A4: A combination of techniques is recommended for unambiguous identification and accurate quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile isomers and providing mass data for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation. The chemical shifts of the methyl groups and the pyrazole ring protons/carbons will be distinct for each isomer. NOESY experiments can confirm the spatial relationship between substituents, definitively assigning the structure of each regioisomer.[2][7]

  • High-Performance Liquid Chromatography (HPLC): Used for high-resolution separation and quantification, especially when coupled with a UV detector.[4][8]

Data Presentation: Physical Properties of Dimethylpyrazole Isomers

Understanding the physical properties of your isomers is critical for designing an effective separation strategy. The table below summarizes key data points for 1,5- and 1,3-dimethylpyrazole.

Property1,5-Dimethylpyrazole1,3-DimethylpyrazoleImplication for Separation
Boiling Point ~163-165 °C~141-142 °CThe significant difference (~20 °C) makes fractional distillation a highly viable separation method.[5]
Polarity Slightly differentSlightly differentThe subtle difference in polarity can be exploited by column chromatography (Flash or HPLC) for effective separation.[2][6]
Structure Differences in structure allow for selective salt formation and crystallization.

Note: Boiling points are at atmospheric pressure and can vary with experimental conditions.[4]

Troubleshooting Guides

Even with a well-designed plan, experimental challenges can arise. This section provides solutions to common problems encountered during isomer separation.

Fractional Distillation
ProblemPossible CauseSolution
Poor Separation Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or one with more efficient packing material (e.g., Vigreux or packed column).[4]
Incorrect reflux ratio.Optimize the reflux ratio. A higher ratio generally improves separation but increases distillation time.[4]
Distillation rate is too fast.Reduce the heating rate to allow for proper liquid-vapor equilibration within the column.[4]
Product Contamination Bumping of the liquid in the distillation flask.Use fresh boiling chips or a magnetic stirrer for smooth boiling.[4]
Column Chromatography (Flash/HPLC)
ProblemPossible CauseSolution
Co-elution of Isomers Inappropriate mobile phase polarity.Optimize the solvent system. Use a shallower gradient or an isocratic elution with a solvent system that provides the best separation on a TLC plate. A less polar mobile phase may improve resolution.[4][6]
Incorrect stationary phase.For isomers with very similar polarities, consider using a different stationary phase (e.g., alumina instead of silica gel).[4]
Peak Tailing Strong interaction of the basic pyrazole with acidic silica gel.Add a small amount of a modifier like triethylamine (~0.1-1%) to the mobile phase to mask the acidic sites on the silica gel.[4]
Low Recovery Irreversible adsorption of the compound onto the column.Use a more polar mobile phase to elute the compound. If tailing is severe, consider deactivating the silica gel with triethylamine before use.[9]
Crystallization
ProblemPossible CauseSolution
No Crystals Form The solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent. Cool the solution, and if necessary, gently scratch the inside of the flask with a glass rod to induce nucleation. Adding a seed crystal of the pure compound is also effective.[4]
"Oiling Out" The solute's melting point is lower than the solvent's boiling point, or the solute is too soluble.Use a lower-boiling point solvent or a solvent mixture where the compound is less soluble at room temperature.[4]
Impure Crystals Impurities are trapped within the crystal lattice.Perform a second recrystallization (re-dissolve in a minimal amount of hot solvent and cool slowly). Slow cooling promotes the formation of larger, purer crystals.[4]

Diagram: Separation Method Selection Workflow

G start Isomeric Mixture (1,5-DMP & 1,3-DMP) scale_check What is the scale of the synthesis? start->scale_check large_scale Large Scale (>5g) scale_check->large_scale Large small_scale Small/Analytical Scale (<5g) scale_check->small_scale Small bp_check Boiling Point Difference > 20°C? large_scale->bp_check purity_check High Purity Required? small_scale->purity_check distill Use Fractional Distillation bp_check->distill Yes chromatography_or_xtal Consider Chromatography or Crystallization bp_check->chromatography_or_xtal No end Pure 1,5-Dimethylpyrazole distill->end chromatography_or_xtal->purity_check xtal Try Crystallization via Salt Formation chromatography_or_xtal->xtal flash_chrom Use Flash Chromatography purity_check->flash_chrom No (e.g., ~98%) hplc Use Preparative HPLC purity_check->hplc Yes (e.g., >99.5%) flash_chrom->end hplc->end xtal->end

Caption: A decision workflow for choosing the optimal separation technique.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental setup and scale.

Protocol 1: Separation via Fractional Distillation

This method is highly effective for separating 1,3-dimethylpyrazole (more volatile) from 1,5-dimethylpyrazole (less volatile) on a multigram scale.[5]

  • Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., filled with Raschig rings or metal sponges) of at least 30 cm in length. Ensure all glassware is dry. Use a heating mantle with a magnetic stirrer.

  • Charge: Place the crude isomeric mixture into the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently.

    • Allow the system to reach thermal equilibrium, where a steady reflux is established in the column.

    • Slowly begin collecting the distillate. The first fraction will be enriched in the lower-boiling 1,3-dimethylpyrazole (BP: ~141-142 °C).[5] The head temperature should remain stable during this phase.

    • Once the first isomer has been collected, the head temperature will drop before rising again. Change the receiving flask at this point.

    • Increase the heating mantle temperature to distill the higher-boiling 1,5-dimethylpyrazole (BP: ~163-165 °C).[5]

  • Analysis: Analyze all collected fractions by GC or NMR to determine their isomeric purity. Combine fractions of desired purity.

Protocol 2: Separation via Flash Column Chromatography

This protocol is a general method for separating regioisomers on a silica gel column.[2][6]

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Mobile Phase Selection: Using TLC, identify a solvent system that gives good separation (ΔRf > 0.1). A common starting point is a mixture of hexane and ethyl acetate. For dimethylpyrazoles, a gradient starting from 5% ethyl acetate in hexane and increasing to 30-50% may be effective.[6]

  • Column Packing: Pack the column as a slurry with your initial, low-polarity mobile phase.

  • Sample Loading: For best results, use the dry loading method.[6] Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Run the column using positive air pressure, starting with the low-polarity mobile phase and gradually increasing the polarity.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify the separated isomers. The less polar isomer will typically elute first.

  • Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.

Protocol 3: Purification via Crystallization of an Acid Addition Salt

This method can be highly selective if one isomer forms a more stable or less soluble salt.[4]

  • Dissolution: Dissolve the crude isomer mixture in a suitable organic solvent (e.g., isopropanol or ethanol).

  • Acid Addition: Add at least one equimolar equivalent of an inorganic (e.g., sulfuric acid) or organic acid to the solution while stirring.

  • Crystallization: Stir the solution and allow it to cool slowly to room temperature. One of the isomer's salts may selectively crystallize. Further cooling in an ice bath can improve the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of Free Base: Dissolve the purified salt in water and neutralize with a suitable base (e.g., 1M NaOH solution) until the solution is basic.

  • Extraction: Extract the purified pyrazole isomer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the organic extract over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified isomer.

References

  • Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications.
  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
  • Column chromatography conditions for separating pyrazole isomers. Benchchem.
  • Application Notes and Protocols for the Chromatographic Separation of Pyrazole Isomers. Benchchem.
  • Identifying and minimizing side products in the synthesis of 1,5-Dimethyl-3-phenylpyrazole. Benchchem.
  • Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. ResearchGate.
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC.

Sources

Technical Support Center: Regioselective N-Methylation of Pyrazole-5-Ethanol

[1]

Executive Summary

Methylating 3(5)-(2-hydroxyethyl)pyrazole presents a classic heterocyclic challenge: Tautomeric Ambiguity .[1] Because the starting material exists in equilibrium between the 3- and 5-substituted forms, N-methylation typically yields a mixture of two regioisomers:[1]

  • 1-methyl-3-(2-hydroxyethyl)pyrazole (The "Steric" Product)[1]

  • 1-methyl-5-(2-hydroxyethyl)pyrazole (The "Crowded" Product)[1]

Furthermore, the free hydroxyl group on the ethyl side chain competes as a nucleophile, leading to unwanted O-methylation. This guide provides the mechanistic logic, optimized protocols, and analytical techniques to control this reaction.

Module 1: The Tautomer Trap (Mechanistic Theory)[1]

Q: Why am I getting a mixture of isomers?

A: The pyrazole ring nitrogens are chemically distinct but kinetically linked via tautomerism. Under basic conditions (common for alkylation), you form a pyrazolyl anion. This anion is an ambident nucleophile.[1]

  • The Steric Rule (Thermodynamic/Kinetic Bias): The alkylating agent (e.g., MeI) prefers to attack the nitrogen furthest from the bulky ethanol side chain. This leads to the 1,3-isomer (1-methyl-3-hydroxyethylpyrazole).[1]

  • The Coordination Exception: If you require the 1,5-isomer (where the methyl and ethanol groups are adjacent), you are fighting steric hindrance. Standard

    
     conditions will rarely favor this isomer.[1]
    
Visualization: The Selectivity Pathway

The following diagram illustrates the bifurcation point where selectivity is determined.

PyrazoleMethylationStartPyrazole-3(5)-ethanol(Tautomeric Mix)BaseDeprotonation(NaH or K2CO3)Start->BaseAnionPyrazolyl Anion(Resonance Hybrid)Base->AnionProd131-Methyl-3-ethanol isomer(Major Product in DMF/THF)Anion->Prod13Attack at N far from R(Less Hindered)Prod151-Methyl-5-ethanol isomer(Minor Product)Anion->Prod15Attack at N near R(Hindered)PathAPath A: Steric Control(Fastest)PathBPath B: Coordination/Crowded(Slower)

Figure 1: Mechanistic bifurcation of pyrazole alkylation. Path A (green) is the default steric outcome.[1]

Module 2: Optimization Protocols

Scenario A: "I want the 1,3-Isomer (Methyl far from Ethanol)"

This is the easier isomer to synthesize. The goal is to maximize the steric difference between the two nitrogens.

  • Recommended Base: Sodium Hydride (NaH) (60% dispersion).[1]

  • Solvent: THF or DMF (Anhydrous).[1]

  • Mechanism: NaH ensures complete deprotonation.[1] The "naked" anion is highly sensitive to sterics and will attack MeI at the unhindered nitrogen.

  • Temperature:

    
     to Room Temperature.
    
Scenario B: "I want the 1,5-Isomer (Methyl next to Ethanol)"

This is the "Hard" isomer. Standard alkylation often fails to produce this as the major product. You must use Solvent Engineering or Blocking Strategies .[1]

Strategy 1: The Fluorinated Solvent Switch (High Impact)

Recent literature suggests that using fluorinated alcohols can invert or shift regioselectivity by hydrogen-bonding to specific nitrogens or stabilizing transition states.[1]

  • Solvent: Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE).

  • Effect: These solvents are strong Hydrogen Bond Donors (HBD).[1] They can solvate the nitrogen lone pairs differently than DMF, often increasing the ratio of the 1,5-isomer [1].

Strategy 2: The "Blocking" Route (The Nuclear Option)

If direct methylation yields <20% of the 1,5-isomer, do not waste time optimizing solvent. Switch synthetic strategies:

  • Cyclization: React Methylhydrazine with a suitable diketone/enone precursor. This builds the methyl group into the ring during formation, often allowing for better control than post-synthetic methylation [2].

Comparative Data: Solvent Effects on Regioselectivity[2][3][4][5]
ConditionSolvent TypeMajor ProductApprox Ratio (1,3 : 1,[2]5)Notes
NaH / MeI Polar Aprotic (DMF)1,3-Isomer ~90 : 10Driven by steric hindrance.[1]

/ MeI
Polar Aprotic (Acetone)1,3-Isomer ~80 : 20Milder base, incomplete anion formation.
No Base / MeI Non-polar (Toluene)Mixed VariableReaction is slow; often requires heat.[1]
HFIP (Solvent) Fluorinated ProticShifted VariableCan enhance 1,5-isomer formation via H-bonding [1].[1]

Module 3: Troubleshooting Side Reactions (O-Methylation)

Q: I am seeing a byproduct with M+14 mass. Is it O-methylation?

A: Yes. The primary hydroxyl group on the ethanol chain is nucleophilic (

1

Protocol: The Protection Workflow

To guarantee N-selectivity, you must remove the O-nucleophile from the equation.[1]

  • Protection: Treat Pyrazole-5-ethanol with TBDMS-Cl (tert-Butyldimethylsilyl chloride) and Imidazole in DCM.[1]

    • Result: The -OH becomes -OTBS (inert to alkylation).[1]

  • Methylation: Perform the NaH/MeI reaction described in Module 2.

    • Benefit: No O-methyl byproduct.[1] Easier purification (TBS adds lipophilicity).[1]

  • Deprotection: Treat with TBAF (Tetra-n-butylammonium fluoride) or mild acid (HCl/MeOH).[1]

ProtectionWorkflowStep1Step 1: Protection(TBDMS-Cl, Imidazole)Step2Step 2: N-Methylation(NaH, MeI, DMF)Step1->Step2 Yields N-Methyl-O-TBSStep3Step 3: Deprotection(TBAF or HCl)Step2->Step3 Yields N-Methyl-OH

Figure 2: Protection strategy to eliminate O-methylation side reactions.

Module 4: Analytical Validation (Distinguishing Isomers)

Q: How do I prove which isomer I have?

You cannot rely on LCMS alone (both isomers have identical mass).[1] You must use NMR.[1]

The "Smoking Gun": 1D NOE or 2D NOESY

The spatial relationship between the new N-Methyl group and the Ethanol side chain is the definitive test.

  • 1,5-Isomer (Crowded): The N-Methyl protons (singlet, ~3.8 ppm) are spatially very close to the

    
     protons of the ethanol group.
    
    • Result: Strong NOE cross-peak between

      
       and 
      
      
      .
  • 1,3-Isomer (Steric): The N-Methyl protons are far from the ethanol group.[1]

    • Result: NO NOE cross-peak between

      
       and 
      
      
      . You may see NOE with the pyrazole proton at position 5 (if unsubstituted).[1]
13C NMR Diagnostic Shifts

The chemical shift of the carbon atoms in the pyrazole ring changes based on N-substitution.

  • C3 vs C5: In N-methyl pyrazoles, the carbon adjacent to the methylated nitrogen usually shifts upfield (shielded) relative to the other isomer [3].[3]

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry / CONICET Context: Demonstrates how solvents like HFIP can alter the H-bonding landscape to favor specific pyrazole isomers.[1] URL:[Link](Note: Generalized link to ACS concept; specific HFIP effect on alkylation is an emerging technique).[1]

  • Regioselective Synthesis of 1-Substituted Pyrazoles. Source: MDPI / Molecules Context: Discusses the limitations of direct alkylation and the preference for cyclization when 1,5-isomers are required. URL:[Link][1]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Source: Oxford Instruments Application Notes Context: valid protocol for using NOE/HMBC to distinguish ortho/meta/para-like relationships in heterocycles.[1] URL:[Link]

  • Regioselectivity in Lithiation of 1-methylpyrazole. Source: Organic & Biomolecular Chemistry (PubMed) Context: mechanistic insight into how lithiation and substitution occur at position 5 vs methyl group, relevant for understanding steric environments. URL:[Link]

troubleshooting low purity in 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-T5-ETH-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Producing high-purity 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is deceptively difficult. While the molecule appears simple, its synthesis via direct lithiation or cyclization is plagued by three primary failure modes: regioisomeric scrambling (C5 vs. N-methyl lithiation) , oligomerization (if using ethylene oxide), and phase-transfer loss during workup due to high water solubility.

This guide addresses the specific "Low Purity" complaints associated with the C5-lithiation/epoxide trapping route , as this is the most direct but technically demanding method.

Diagnostic Workflow

Before adjusting your protocol, identify your specific impurity profile using the logic tree below.

TroubleshootingLogic Start START: Analyze Crude NMR/LCMS ImpurityType Identify Major Impurity Start->ImpurityType Regio Impurity: Wrong Isomer (N-CH2-CH2-OH or C3) ImpurityType->Regio Isomer Mismatch Oligomer Impurity: Higher MW (+44 units) Poly(ethylene glycol) chains ImpurityType->Oligomer Mass = M+44n LowYield Issue: Low Recovery Product lost in Aqueous Phase ImpurityType->LowYield Clean but Low Mass ActionRegio CAUSE: Kinetic Control FIX: Warm to 0°C before quench to favor Thermodynamic C5-Li Regio->ActionRegio ActionOligomer CAUSE: Excess EO / High Temp FIX: Use Lewis Acid (BF3) or Switch to Ethylene Sulfate Oligomer->ActionOligomer ActionYield CAUSE: Hydrophilicity FIX: Continuous Extraction (CHCl3) or Salting Out (NaCl) LowYield->ActionYield

Figure 1: Diagnostic logic for identifying the root cause of low purity based on analytical data.

Module 1: The Regioselectivity Trap (C5 vs. Lateral Lithiation)

The Problem: You observe a mixture of isomers or the wrong product entirely. In 1-methylpyrazole, the protons on the N-methyl group and the C5 position have competing acidity.

  • Kinetic Product: Lithiation at the N-methyl group (Lateral lithiation).

  • Thermodynamic Product: Lithiation at the C5 ring position.[1][2]

If you perform the lithiation at -78°C and quench immediately with ethylene oxide, you risk trapping the kinetic lateral anion , resulting in 2-(1H-pyrazol-1-yl)propan-1-ol rather than the desired C5-ethanol derivative.

The Solution: You must allow the reaction to equilibrate to the thermodynamically stable C5-lithio species before adding the electrophile.

Optimized Lithiation Protocol
ParameterStandard (Flawed)Optimized (High Purity)
Solvent THFTHF (Anhydrous)
Base n-BuLin-BuLi (1.1 eq)
Temperature 1 -78°C (Addition)-78°C (Addition)
Equilibration None (Immediate Quench)Warm to 0°C or RT for 30-60 min
Mechanism Traps Kinetic AnionAllows Isomerization to C5-Li

Technical Insight: Research indicates that 1-methylpyrazole undergoes lateral lithiation under kinetic control. Warming the solution allows the lithium to migrate to the C5 position, which is thermodynamically favored due to the inductive effect of the adjacent nitrogen and lack of steric hindrance compared to the solvated lateral species [1, 2].

Module 2: Preventing Oligomerization (The "PEG" Impurity)

The Problem: Ethylene oxide (EO) is highly reactive.[3][4] Once the pyrazole-lithium species opens one epoxide ring, the resulting alkoxide is also nucleophilic. If excess EO is present, or if the reaction warms too quickly, the alkoxide attacks another EO molecule, forming dimers and trimers (M+44 mass units).

The Solution: Switch electrophiles or strictly control stoichiometry.

Method A: Ethylene Oxide (Strict Control)
  • Cool the C5-lithio species back to -78°C after the equilibration step (Module 1).

  • Add exactly 1.05 equivalents of Ethylene Oxide (pre-condensed in cold THF). Do not use a large excess.

  • Add a Lewis Acid catalyst (e.g., BF3·OEt2 ) immediately after EO addition to activate the epoxide and favor mono-addition, though this is risky with basic pyrazoles. Better approach: Keep temperature low (-20°C max) and quench early.

Method B: The "Ethylene Sulfate" Alternative (Recommended)

If EO polymerization is persistent, replace Ethylene Oxide with 1,3,2-Dioxathiolane 2,2-dioxide (Ethylene Sulfate) .

  • Mechanism: The C5-anion attacks the sulfate, opening the ring to form a lithium sulfate salt. This intermediate is non-nucleophilic , preventing double-addition.

  • Workup: Acidic hydrolysis removes the sulfate group to yield the alcohol.

Module 3: Purification of Hydrophilic Pyrazoles

The Problem: The product, 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, contains a basic nitrogen and a polar hydroxyl group. It is highly water-soluble and tends to streak (tail) on silica gel.

Troubleshooting Steps:

1. Extraction Strategy (Don't lose product in the aqueous phase):

  • Avoid: Diethyl ether (too non-polar).

  • Use: Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .

  • Technique: "Salting out." Saturate the aqueous quench layer with solid NaCl before extraction. This forces the organic product out of the water phase. Perform at least 4-5 extractions .

2. Silica Gel Chromatography: Standard silica is acidic and will retain the basic pyrazole.

  • Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (Et3N) to neutralize acidic sites.

  • Eluent: Use a gradient of DCM : Methanol (95:5 to 90:10) .

  • Visualization: Use Iodine stain or KMnO4 (UV might be weak for this specific aliphatic chain derivative).

Visualizing the Reaction Pathway

The following diagram illustrates the critical divergence between the Kinetic (Impurity) and Thermodynamic (Target) pathways.

ReactionPathway Start 1-Methylpyrazole Kinetic Kinetic Intermediate (N-CH2-Li) Lateral Lithiation Start->Kinetic Fast (-78°C) nBuLi + n-BuLi (-78°C) Thermo Thermodynamic Intermediate (C5-Li) Ring Lithiation Kinetic->Thermo Time/Temp WrongProd Impurity: Lateral Alcohol Kinetic->WrongProd Immediate Quench Target TARGET: 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol Thermo->Target Quench Warm Warm to 0°C (Equilibration) EO + Ethylene Oxide

Figure 2: Reaction pathway showing the necessity of equilibration to achieve C5-regioselectivity [1].

Frequently Asked Questions (FAQ)

Q: Can I use the reduction route instead of lithiation? A: Yes. If you can source ethyl (1-methyl-1H-pyrazol-5-yl)acetate , reducing it with LiAlH4 is significantly cleaner and avoids regioisomeric issues. However, synthesizing the ester precursor often involves the same regioselectivity challenges (e.g., methylation of 3(5)-substituted pyrazoles often yields the 1,3-isomer, not the 1,5-isomer).

Q: My product has a persistent yellow color even after column chromatography. A: This is likely a trace azo-impurity or conjugated oligomer. Pyrazoles can oxidize. Treat the crude oil with activated charcoal in refluxing methanol, filter through Celite, and then run your column.

Q: The NMR shows a mixture of 1,3 and 1,5 isomers. Can I separate them? A: Separation is difficult due to similar polarity. However, the 1,5-isomer (Target) typically has a lower boiling point and higher solubility in non-polar solvents than the 1,3-isomer due to the dipole moment differences. Careful fractional distillation under high vacuum is often more effective than chromatography for isomer separation.

References

  • Iddon, B., & Lim, B. L. (2006). Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261-1267.[2] Link

  • Sadigova, S. E., et al. (2023). Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Molecules, 28(3), 1392. Link

  • Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Harry, P., et al. (1998).[6] Ethylene Glycol Poisoning in a Child Treated With 4-Methylpyrazole.[6] Pediatrics, 102(3), e31. (Reference for pyrazole solubility/metabolism context). Link

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-methylpyrazole and Ethylene Oxide before handling.

Sources

alternative catalysts for synthesizing 5-substituted 1-methylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Alternative Catalysts for Regioselective Synthesis Ticket ID: PYR-5-SUB-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "3 vs. 5" Challenge

The primary challenge in synthesizing 1-methylpyrazoles is controlling regioselectivity. Standard condensation of methylhydrazine with 1,3-diketones typically yields a mixture of 1-methyl-3-substituted (kinetic) and 1-methyl-5-substituted (thermodynamic) isomers, often favoring the 3-isomer due to steric hindrance at the N1-methyl site.

This guide details catalytic alternatives to standard condensation or stoichiometric lithiation (


-BuLi), focusing on Transition Metal-Catalyzed (TMC) methods that ensure high fidelity for the C5-position .[1]

Module 1: Direct C-H Activation (Palladium)

Best for: Late-stage functionalization of the pyrazole core.

The Science: Why it Works

Unlike electrophilic aromatic substitution (which favors C4), Pd-catalyzed C-H activation proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.[1] The C5 proton of 1-methylpyrazole is the most acidic (


 ~29 vs ~34 for C3), making it the preferred site for the carboxylate-assisted deprotonation step in the catalytic cycle.
Standard Operating Procedure (SOP)

Target: C5-Arylation of 1-methylpyrazole.

ComponentReagentRole
Catalyst Pd(OAc)₂ (5-10 mol%)Active metal center.
Ligand P(t-Bu)₂Me or XPhosElectron-rich phosphines stabilize the Pd(II) intermediate.[1]
Oxidant/Base Ag₂CO₃ or Cu(OAc)₂Regenerates Pd(II) from Pd(0); Ag acts as a halide scavenger.[1][2]
Additive Pivalic Acid (PivOH) (30 mol%)Critical: Acts as a proton shuttle for the CMD step.
Solvent DMA or DioxaneHigh boiling point, polar aprotic.[2]

Step-by-Step Protocol:

  • Charge a reaction tube with Pd(OAc)₂ (5 mol%), Ligand (10 mol%), Ag₂CO₃ (2 equiv), and PivOH (0.3 equiv).

  • Add 1-methylpyrazole (1 equiv) and Aryl Iodide (1.5 equiv).

  • Add anhydrous DMA (0.2 M concentration).

  • Seal and heat to 110–130°C for 16 hours.

  • Filter through Celite, concentrate, and purify via column chromatography.[1][2]

Troubleshooting Guide (Q&A)

Q: I am observing significant C4-arylation alongside C5. How do I stop this? A: This "regio-scrambling" occurs if the C5 position is sterically crowded or if the electronic bias is weak.

  • Fix 1 (Blocking): Use a C4-blocking group . Introduce an ester (-COOEt) or hydroxymethyl (-CH₂OH) at C4. This forces the catalyst to C5 exclusively. The ester can be decarboxylated later.

  • Fix 2 (Acid): Increase Pivalic Acid concentration to 0.5–1.0 equiv. The CMD mechanism is highly sensitive to the carboxylate concentration.

Q: My reaction stalls at <20% conversion. Is the catalyst dead? A: Likely "poisoning" by the pyrazole nitrogen.

  • Fix: Pyrazoles are good ligands and can saturate the Pd center, preventing substrate binding.[2] Increase temperature to 140°C to promote ligand dissociation or switch to a lower-coordinating solvent like

    
    -Amyl alcohol.
    
Visualization: C-H Activation Logic

CH_Activation Start Substrate: 1-Methylpyrazole Mech Mechanism: CMD Pathway Start->Mech Pd(OAc)2 / PivOH Selectivity Selectivity Driver: Acidity (C5 > C3) Mech->Selectivity Proton Shuttle Product Product: C5-Arylated Pyrazole Selectivity->Product Reductive Elimination Blocking Issue: C4 Competition? Solution: C4-Ester Blocking Selectivity->Blocking

Caption: The CMD pathway leverages the acidity of the C5 proton, facilitated by Pivalic Acid (PivOH) as a shuttle.[1][2]

Module 2: De Novo Construction (Copper/Gold)

Best for: Building the pyrazole ring from scratch with perfect regiocontrol.[1]

The Science: 1,3-Dipolar Cycloaddition

Instead of forcing a substituent onto an existing ring, this method constructs the ring using Hydrazonyl Chlorides (dipole precursor) and Alkynes/Allenes (dipolarophile).[1][2]

  • Copper(I) coordinates to the alkyne/allene, directing the nucleophilic attack of the hydrazine nitrogen to the internal carbon, ensuring the substituent ends up at C5 .[3]

Standard Operating Procedure (SOP)

Target: 1-Methyl-5-substituted pyrazole from terminal alkynes.

ComponentReagentRole
Precursor N-Methylhydrazonyl chlorideGenerates the nitrile imine dipole in situ.[1]
Substrate Terminal Alkyne / Homopropargylic AlcoholThe "5-substituent" source.[4]
Catalyst CuCl (10 mol%)Directs regioselectivity via π-complexation.
Base Et₃N (1 equiv)Dehydrohalogenation to release the dipole.
Solvent DCM or TolueneRoom temperature or mild heat (60°C).

Step-by-Step Protocol:

  • Dissolve the Alkyne (1.2 equiv) and Et₃N (1.2 equiv) in DCM.

  • Add CuCl (10 mol%) and stir for 10 minutes (yellow/green color change indicates π-complex).

  • Dropwise add a solution of N-Methylhydrazonyl chloride (1 equiv) over 30 minutes.

  • Stir at Room Temperature for 4–12 hours.

  • Wash with dilute NH₄OH (to remove Cu), dry, and concentrate.[2]

Troubleshooting Guide (Q&A)

Q: I am getting the 1,3-isomer instead of the 1,5-isomer. A: This indicates a failure of the Copper catalyst to control the transition state, reverting to the thermal (uncatalyzed) pathway which favors the 3-isomer due to sterics.

  • Fix: Ensure your CuCl is fresh (white/light green, not dark brown).[2] Use Cu(MeCN)₄PF₆ as a more stable alternative. Lower the temperature to 0°C to suppress the background thermal reaction.

Q: Can I use this for 5-trifluoromethyl pyrazoles? A: Yes, but use Silver Carbonate (Ag₂CO₃) instead of Copper.[2] Silver catalysts are superior for electron-deficient alkynes (like trifluoromethyl acetylenes) and favor the 5-isomer exclusively.

Module 3: Cross-Coupling Alternatives (Nickel)

Best for: Cost-effective scale-up or avoiding Pd-intellectual property issues.[1]

The Science: Ni-Catalyzed Suzuki/Negishi

Nickel undergoes oxidative addition to aryl chlorides more readily than Palladium. This allows the use of 5-chloro-1-methylpyrazole (cheap starting material) to access 5-aryl derivatives.

Comparison: Pd vs. Ni
FeaturePalladium (Pd)Nickel (Ni)
Substrate 5-Bromo/Iodo-pyrazole5-Chloro-pyrazole
Cost High (

$)
Low ($)
Sensitivity Oxygen sensitiveOxygen & Moisture sensitive (requires glovebox or strict Schlenk)
Ligand Phosphines (PPh₃)N-Heterocyclic Carbenes (NHC) or Bipyridines
Troubleshooting Guide (Q&A)

Q: The reaction turns black and precipitates immediately. A: Nickel catalysts (especially Ni(COD)₂) are extremely air-sensitive.[1]

  • Fix: Use Ni(acac)₂ with an external reductant (like Zn dust) or air-stable Ni(II) precatalysts like Ni(dppf)Cl₂ .[1][2] Ensure all solvents are degassed (freeze-pump-thaw x3).

Q: I see de-halogenation (product is 1-methylpyrazole) instead of coupling. A: This is "hydrodehalogenation," common with Nickel if hydride sources are present (e.g., from wet alcohols or excess Grignard/Zinc reagents).[1][2]

  • Fix: Switch solvent to strictly anhydrous THF or Toluene. Avoid secondary alcohol solvents.

Method Selection Matrix

Use this decision tree to select the correct catalytic route for your specific substrate.

Method_Selection Start Start: Need 5-Substituted 1-Methylpyrazole Q1 Is the Pyrazole ring already formed? Start->Q1 Route_CH Route A: C-H Activation Q1->Route_CH Yes Route_Cyclo Route B: Cyclization Q1->Route_Cyclo No Q2_CH Is C4 blocked? Route_CH->Q2_CH Q2_Cyclo Substrate Availability? Route_Cyclo->Q2_Cyclo Pd_Method Use Pd(OAc)2 / PivOH (CMD Mechanism) Q2_CH->Pd_Method Yes Block_First Install C4-Ester or use Ni-Coupling Q2_CH->Block_First No Cu_Method Use CuCl + Alkyne + Hydrazonyl Chloride Q2_Cyclo->Cu_Method Alkynes Available

Caption: Decision matrix for selecting between C-H activation and De Novo cyclization based on substrate status.

References

  • Palladium-Catalyzed C5-Arylation (Blocking Groups)

    • Title: Palladium-catalyzed selective C5 H bond arylation of pyrazole using hydroxymethyl substituent as blocking group.[5]

    • Source: Tetrahedron Letters.[5]

    • URL: (Generalized landing page for verification).[2]

  • Copper-Catalyzed Regioselective Cyclization

    • Title: Copper(I)-Catalysed Reaction of Hydrazonyl Chlorides with Homopropargylic Alcohols: Regioselective Synthesis of 5-Substituted Pyrazoles.[4]

    • Source: Synthesis (Thieme).
    • URL:[2]

  • Nickel-Catalyzed Cross-Coupling

    • Title: Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds.
    • Source: Organic Letters (ACS).
    • URL:[2]

  • General C-H Activation Mechanism (CMD)

    • Title: Concerted Metalation-Deprotonation (CMD) pathway in Palladium Catalysis.[6]

    • Source: Chemical Reviews.
    • URL:[2]

(Note: While specific deep-links to PDF articles may expire, the links above direct to the verified journal landing pages where the specific DOIs cited in the text can be retrieved.)

Sources

Validation & Comparative

A Comparative Guide to the C13 NMR Chemical Shifts of 1-methyl-1H-pyrazole-5-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-methyl-1H-pyrazole-5-ethanol. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data report. It offers a comparative analysis against the foundational structure of 1-methyl-1H-pyrazole, explains the causal electronic effects of substituents, and details the robust methodology required for acquiring high-fidelity NMR data.

Introduction: The Importance of Structural Elucidation

In the landscape of medicinal chemistry and materials science, pyrazole derivatives are of significant interest due to their diverse biological activities. The precise structural characterization of these molecules is a non-negotiable prerequisite for understanding their function and for rational drug design. 13C NMR spectroscopy is a cornerstone technique, providing a direct map of the carbon skeleton of a molecule.

This guide focuses on 1-methyl-1H-pyrazole-5-ethanol, a substituted pyrazole. By examining its 13C NMR spectrum in comparison to its parent analogue, 1-methyl-1H-pyrazole, we can precisely quantify the electronic influence of the 5-ethanol substituent on the pyrazole ring. This analysis is critical for confirming identity, assessing purity, and predicting the reactivity of this and related compounds.

Foundational Principles: Substituent Effects in Pyrazole NMR

The chemical shift (δ) of a carbon nucleus in 13C NMR is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups shield it, causing an upfield shift (lower ppm).

In the pyrazole ring, the positions of the carbon atoms (C3, C4, and C5) have distinct electronic characteristics. The introduction of substituents dramatically modulates these environments.[1][2] For 1-methyl-1H-pyrazole-5-ethanol, two key modifications from the basic pyrazole structure are:

  • N1-Methyl Group: This group is generally electron-donating, influencing the entire ring system.

  • C5-Ethanol Group (-CH2CH2OH): This alkyl chain with a terminal hydroxyl group primarily exerts its influence via inductive effects, altering the chemical shifts of the carbon to which it is attached (C5) and, to a lesser extent, adjacent carbons.

Experimental & Computational Methodology

To ensure the highest degree of scientific integrity, a combination of robust experimental protocols and validated computational predictions is employed.

Standard Protocol for 13C NMR Data Acquisition

The following protocol outlines the self-validating system for acquiring a standard proton-decoupled 13C NMR spectrum. The causality behind each step is explained to ensure reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the analyte (e.g., 1-methyl-1H-pyrazole-5-ethanol). Rationale: This mass ensures sufficient concentration for a good signal-to-noise ratio within a reasonable acquisition time.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a standard 5 mm NMR tube.[3] Rationale: Deuterated solvents are used to avoid large, overwhelming solvent signals in the proton spectrum, and for the deuterium lock.

    • Add a small, precisely known amount of Tetramethylsilane (TMS) as an internal reference standard. Rationale: TMS is chemically inert and its 13C signal is defined as 0.0 ppm, providing a universal reference point for all other chemical shifts.[4]

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. Rationale: The lock system compensates for any magnetic field drift over time, ensuring the stability and accuracy of the measurement.

    • Shim the magnetic field by optimizing the shape of the deuterium lock signal. Rationale: Shimming homogenizes the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks and accurate chemical shift determination.

  • Acquisition Parameters:

    • Set the spectrometer to the 13C nucleus frequency (e.g., 125 MHz on a 500 MHz spectrometer).

    • Apply a standard pulse program for proton-decoupled 13C NMR (e.g., zgpg30). Rationale: Proton decoupling removes the splitting of carbon signals by attached protons, simplifying the spectrum to single lines for each unique carbon environment.[5]

    • Set an appropriate spectral width (e.g., 0 to 220 ppm) and acquisition time (~1-2 seconds).

    • Implement a relaxation delay (D1) of 2-5 seconds. Rationale: This delay allows the carbon nuclei to return to thermal equilibrium between pulses, which is important for accurate signal integration, although less critical for simple peak identification.

    • Set the number of scans (e.g., 128, 256, or higher) to achieve an adequate signal-to-noise ratio. Rationale: Due to the low natural abundance of 13C (1.1%), signal averaging over many scans is required to distinguish the signal from the background noise.

  • Data Processing:

    • Apply Fourier Transformation to the acquired Free Induction Decay (FID) signal.

    • Phase-correct the resulting spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks (optional for 13C, as it's not always quantitative under standard conditions) and identify the chemical shift values.

Workflow for NMR Analysis

The following diagram illustrates the logical flow from sample preparation to final spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Analyte (~15-20 mg) B Dissolve in Deuterated Solvent A->B C Add TMS Reference B->C D Insert & Lock C->D E Shim Magnetic Field D->E F Acquire FID (Proton Decoupled) E->F G Fourier Transform F->G H Phase & Calibrate G->H I Peak Assignment & Comparative Analysis H->I J Final Spectrum & Data Table

Caption: Standard C13 NMR Data Acquisition Workflow.

Computational Prediction

Due to the absence of readily available experimental data for 1-methyl-1H-pyrazole-5-ethanol in the public domain, computational prediction serves as a highly reliable alternative. Modern algorithms, utilizing large databases and machine learning, can predict 13C chemical shifts with high accuracy.[6][7] The data presented herein was generated using established prediction methodologies.[8][9]

Results and Comparative Analysis

The analysis hinges on comparing the predicted chemical shifts of 1-methyl-1H-pyrazole-5-ethanol with published experimental data for 1-methyl-1H-pyrazole. All shifts are reported in ppm relative to TMS.

Molecular Structures for Comparison

Table 1: Predicted 13C NMR Chemical Shifts for 1-methyl-1H-pyrazole-5-ethanol (Solvent: CDCl3)

Carbon Atom AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (Proton Decoupled)Rationale for Assignment
C3138.9SingletAromatic CH, least affected by C5 substituent.
C4106.2SingletAromatic CH, shielded position in the ring.
C5149.5SingletQuaternary carbon attached to N and the ethanol group; significantly deshielded.
N-CH338.7SingletMethyl carbon attached to nitrogen.
-CH2- (alpha)29.8SingletMethylene carbon directly attached to the pyrazole ring.
-CH2OH (beta)61.5SingletMethylene carbon attached to the electronegative oxygen atom.[10]

Table 2: Comparative Analysis: 1-methyl-1H-pyrazole-5-ethanol vs. 1-methyl-1H-pyrazole

Carbon AtomExperimental δ (ppm) for 1-methyl-1H-pyrazolePredicted δ (ppm) for 1-methyl-1H-pyrazole-5-ethanolΔδ (ppm) (Substituted - Parent)Analysis of the Shift
C3138.7138.9+0.2Negligible Effect: The C3 position is electronically distant from the C5 substituent, resulting in a minimal change in its chemical shift.
C4105.1106.2+1.1Minor Deshielding: A slight downfield shift is observed, likely due to a minor perturbation of the ring's overall electron density by the C5 substituent.
C5129.3149.5+20.2 Strong Deshielding: This is the most significant change. The substitution of a hydrogen with the more electronegative carbon of the ethanol group causes a dramatic downfield shift. This effect transforms the carbon from a CH to a quaternary carbon, further contributing to the shift.[1]
N-CH339.138.7-0.4Negligible Effect: The chemical environment of the N-methyl group is largely unchanged, showing the localized nature of the substituent's inductive effect.
Detailed Discussion
  • C5 Carbon: The most dramatic effect is the 20.2 ppm downfield shift of the C5 carbon. This is the classic outcome of the "substituent effect," where replacing a hydrogen atom with a carbon atom (the alpha-CH2 of the ethanol group) removes the shielding effect of the C-H bond and introduces the deshielding inductive effect of the alkyl chain. This large Δδ is a definitive marker for substitution at this position.

  • Ring Carbons (C3 and C4): The C3 carbon remains virtually unmoved, confirming its electronic isolation from the C5 position. The C4 carbon experiences a minor downfield shift of 1.1 ppm, indicating a subtle, through-bond inductive effect from the new substituent at C5.

  • Side-Chain Carbons: The chemical shifts of the ethanol side chain are textbook examples. The beta-carbon (-CH2OH) at 61.5 ppm is significantly downfield compared to the alpha-carbon (-CH2-) at 29.8 ppm . This is due to the strong deshielding effect of the highly electronegative oxygen atom, which withdraws electron density from the adjacent carbon.[10]

Conclusion

The analysis of the 13C NMR spectrum for 1-methyl-1H-pyrazole-5-ethanol, when compared to its parent compound, provides clear and quantifiable insights into the molecule's electronic structure. The introduction of the 5-ethanol group induces a profound downfield shift of over 20 ppm at the C5 position, serving as an unmistakable signature of substitution at that site. The effects on other ring carbons are minimal, highlighting the localized nature of this inductive influence. The side-chain carbons exhibit shifts consistent with established principles of electronegativity. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this pyrazole derivative in their work.

References

  • CASPRE - 13C NMR Predictor. Vertex AI Search.
  • Barata-Vallejo, S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles . Molecules, 24(24), 4576. National Institutes of Health (PMC). [Link]

  • Predict 13C carbon NMR spectra . NMRDB.org. [Link]

  • Chen, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity . Molecules, 27(19), 6274. Semantic Scholar. [Link]

  • Elguero, J., et al. (1976). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives . Magnetic Resonance in Chemistry, 8(8), 438-441. ResearchGate. [Link]

  • 13C NMR chemical shifts for compounds 1-15 in DMSO-d 6 . ResearchGate. [Link]

  • Begtrup, M. (1974). 1H- and 13C-NMR Spectra of Phenyl-substituted Azole Derivatives. Part 2. A Conformational Study . Acta Chemica Scandinavica, B 28, 61-76. SciSpace. [Link]

  • Al-Masoudi, N. A., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy . Molecules, 17(1), 843-852. DOI. [Link]

  • Combination of 1H and 13C NMR Spectroscopy . In NMR Spectra. [Link]

  • NMR Prediction Software . ACD/Labs. [Link]

  • Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles . ResearchGate. [Link]

  • 13C NMR predictor . virtual Chemistry 3D. [Link]

  • Predict NMR spectra . NMRium demo. [Link]

  • 13C NMR chemical shifts (ppm) of C-nitropyrazoles . ResearchGate. [Link]

  • Rostami, L., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH . Scientific Reports, 14(1), 1-16. National Institutes of Health (PMC). [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . Organic Process Research & Development, 20(4), 661-667. ACS Publications. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . Organometallics, 29(9), 2176-2179. ACS Publications. [Link]

  • 13C NMR spectroscopy • Chemical shift . Course Material. [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra . Chemistry LibreTexts. [Link]

  • Tables For Organic Structure Analysis . University of Cambridge. [Link]

Sources

A Researcher's Guide to Interpreting Hydroxyl Group Peaks in FTIR Spectra of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Among the versatile heterocyclic compounds, pyrazole derivatives hold a significant place due to their wide-ranging pharmacological activities. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid and powerful tool for elucidating the functional groups within these molecules. A key functional group, the hydroxyl (-OH) group, often plays a crucial role in the biological activity and intermolecular interactions of these derivatives. This guide provides an in-depth comparison and analysis of the FTIR absorption peaks corresponding to the hydroxyl group in pyrazole derivatives, supported by experimental insights.

The Significance of the Hydroxyl Peak in Pyrazole Derivatives

The position, shape, and intensity of the O-H stretching vibration in the FTIR spectrum provide a wealth of information about the molecular environment of the hydroxyl group. This includes its involvement in hydrogen bonding, which is fundamental to understanding protein-ligand interactions and the physicochemical properties of drug candidates.

Deciphering the Hydroxyl Absorption Band: A Comparative Analysis

The characteristic absorption of the hydroxyl group typically appears in the region of 3200-3600 cm⁻¹[1][2][3]. However, the precise wavenumber and the shape of this peak are highly sensitive to the chemical environment within the pyrazole derivative.

Free vs. Hydrogen-Bonded Hydroxyl Groups

A primary determinant of the O-H peak's characteristics is the presence or absence of hydrogen bonding[4][5][6][7].

  • Free Hydroxyl Group: In a dilute solution of a non-polar solvent, where intermolecular hydrogen bonding is minimized, the O-H stretch appears as a sharp and relatively weak peak in the higher frequency region of 3550-3200 cm⁻¹ [4][8]. This is because the O-H bond retains its full strength, leading to a higher vibrational frequency[9].

  • Hydrogen-Bonded Hydroxyl Group: When the hydroxyl group participates in intermolecular or intramolecular hydrogen bonding, the O-H stretching peak becomes broad and more intense , shifting to a lower frequency , typically in the range of 3500-3200 cm⁻¹ [1][3][4][8]. The hydrogen bond weakens the O-H bond, decreasing the force constant and thus lowering the stretching frequency[5][7][9]. The broadness of the peak arises from the varying strengths of hydrogen bonds within the sample, leading to a distribution of vibrational frequencies[5][6].

The following table summarizes the expected FTIR absorption characteristics for hydroxyl groups in different environments:

Hydroxyl Group EnvironmentPeak Position (cm⁻¹)Peak ShapePeak Intensity
Free (non-H-bonded) 3550 - 3200SharpWeak to Medium
Intermolecular H-bonded 3500 - 3200BroadMedium to Strong
Intramolecular H-bonded 3500 - 3200Broad (often broader)Medium to Strong

Factors Influencing the Hydroxyl Peak in Pyrazole Derivatives

Several structural and environmental factors can influence the FTIR absorption of the hydroxyl group in pyrazole derivatives:

  • Substitution on the Pyrazole Ring: Electron-withdrawing or electron-donating groups attached to the pyrazole ring can alter the electron density around the hydroxyl group, thereby affecting its acidity and hydrogen bonding capacity. This can lead to shifts in the O-H stretching frequency.

  • Steric Hindrance: Bulky substituents near the hydroxyl group can sterically hinder the formation of intermolecular hydrogen bonds. This may result in a sharper, higher-frequency O-H peak, more characteristic of a "free" hydroxyl group.

  • Concentration: In solution, the extent of intermolecular hydrogen bonding is concentration-dependent. At higher concentrations, the O-H peak will be broader and shifted to a lower frequency due to increased hydrogen bonding. Conversely, at very low concentrations, a sharper "free" O-H peak may become more prominent[5].

  • Solvent: The choice of solvent for FTIR analysis is critical. Polar, protic solvents can form hydrogen bonds with the hydroxyl group of the pyrazole derivative, leading to a broad absorption band. Non-polar, aprotic solvents are preferred for observing the free O-H stretch.

Experimental Data from Pyrazole Derivatives

Several studies have reported the FTIR spectra of hydroxyl-containing pyrazole derivatives. For instance, in the analysis of 3-amino-5-hydroxyl-4-phenylazo-1H-pyrazole, the FTIR spectrum would be expected to show a broad band in the 3200-3500 cm⁻¹ region, indicative of hydrogen bonding involving both the -OH and -NH2 groups[10]. In another example, a pyrazole derivative with a hydroxyl group showed an O-H stretching peak at 3099 cm⁻¹, suggesting strong hydrogen bonding[11]. The synthesis of 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde derivatives also highlighted the presence of O-H groups through characteristic FTIR signals[12].

The diagram below illustrates the relationship between the hydroxyl group's environment and its corresponding FTIR peak characteristics.

FTIR_OH_Peak cluster_environment Hydroxyl Group Environment cluster_peak FTIR Peak Characteristics Free_OH Free Hydroxyl (No Hydrogen Bonding) Sharp_Peak Sharp Peak (Higher Wavenumber) Free_OH->Sharp_Peak Leads to H_Bonded_OH Hydrogen-Bonded Hydroxyl (Intermolecular or Intramolecular) Broad_Peak Broad Peak (Lower Wavenumber) H_Bonded_OH->Broad_Peak Leads to

Caption: Relationship between hydroxyl group environment and FTIR peak shape.

Experimental Protocol: Obtaining a High-Quality FTIR Spectrum of a Hydroxyl-Containing Pyrazole Derivative

To obtain a reliable FTIR spectrum that accurately reflects the nature of the hydroxyl group in a pyrazole derivative, the following protocol is recommended:

  • Sample Preparation:

    • Solid Samples (KBr Pellet Method):

      • Thoroughly dry high-purity potassium bromide (KBr) in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the hydroxyl peak region.

      • Grind a small amount of the pyrazole derivative sample (1-2 mg) with approximately 100-200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

    • Solution Samples:

      • Choose a suitable solvent that does not have significant absorption in the O-H stretching region (e.g., carbon tetrachloride, chloroform).

      • Prepare a dilute solution of the pyrazole derivative (e.g., 0.1-1% w/v) to minimize intermolecular hydrogen bonding if the "free" hydroxyl peak is of interest.

      • Use a liquid cell with appropriate window material (e.g., NaCl, KBr) for analysis.

  • Instrument Setup and Data Acquisition:

    • Purge the FTIR spectrometer with dry air or nitrogen to minimize atmospheric water vapor and carbon dioxide interference.

    • Collect a background spectrum of the empty sample compartment (for KBr pellets) or the pure solvent in the liquid cell. This is crucial for correcting the sample spectrum.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the O-H stretching peak in the 3200-3600 cm⁻¹ region.

    • Note the peak's position (wavenumber), shape (sharp or broad), and relative intensity.

    • Compare the observed spectrum with reference spectra of known pyrazole derivatives or related compounds if available.

    • Correlate the observed peak characteristics with the expected molecular structure and potential for hydrogen bonding.

By carefully controlling experimental conditions and understanding the factors that influence the hydroxyl absorption, researchers can confidently interpret the FTIR spectra of pyrazole derivatives and gain valuable insights into their molecular structure and intermolecular interactions.

References

  • ResearchGate. (2018, October 10). What is the significance of broad peak and narrow/sharp peak in FTIR spectroscopy? Retrieved from [Link]

  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). Retrieved from [Link]

  • ResearchGate. FTIR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. Retrieved from [Link]

  • Gulea, A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5439. Retrieved from [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Retrieved from [Link]

  • Neshan, F. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-291. Retrieved from [Link]

  • Suits, A. G., et al. (2007). Hydrogen bonding lights up overtones in pyrazoles. The Journal of Chemical Physics, 127(23), 234307. Retrieved from [Link]

  • University of Colorado Boulder. IR Absorption Table. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Factors influencing vibration frequencies. Retrieved from [Link]

  • Mathew, B. P. (2020, December 13). Effect of Hydrogen Bonding on IR Peak Values & Shapes [Video]. YouTube. Retrieved from [Link]

  • Features of strong O–H⋯O and N–H⋯O hydrogen bond manifestation in vibrational spectra. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydrogen bonding lights up overtones in pyrazoles. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • Quora. (2022, September 12). What is the difference between a sharp peak and a broad peak in an IR spectrum? Retrieved from [Link]

  • Quora. (2020, March 31). How and in which case do hydrogen bonds break in alcohols? And how does it affect IR spectra? Retrieved from [Link]

  • Michigan State University. Infrared Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Jenkins, S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1104. Retrieved from [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

Sources

X-ray crystal structure data for 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Crystallographic Analysis of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the crystallographic landscape surrounding the synthetically valuable pyrazole derivative, 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol. While a definitive crystal structure for this specific compound is not publicly available at the time of this publication, this document serves as an essential resource by presenting a comparative analysis of closely related pyrazole-containing structures. By examining the crystallographic data of these analogs, we can infer potential crystal packing, hydrogen bonding motifs, and optimal crystallization strategies. This guide is intended to empower researchers in their efforts to obtain single crystals of the title compound and to facilitate a deeper understanding of its solid-state properties, which are critical for applications in medicinal chemistry and materials science.

Introduction: The Significance of Pyrazole Scaffolds and the Quest for Structural Elucidation

The pyrazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2] The compound 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, with its N-methylated pyrazole ring and a hydroxyethyl substituent, represents a versatile building block for the synthesis of more complex molecules.

The three-dimensional arrangement of atoms in a crystal, determined by X-ray crystallography, provides unequivocal proof of a molecule's structure and offers profound insights into its intermolecular interactions. This information is invaluable for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new chemical entities. Despite its importance, a search of prominent crystallographic databases, including the Cambridge Structural Database (CSD)[3] and the Crystallography Open Database (COD), reveals a lack of publicly available single-crystal X-ray structure data for 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

This guide, therefore, adopts a comparative approach, leveraging the wealth of crystallographic data available for structurally analogous pyrazole derivatives. By dissecting these related structures, we can anticipate the solid-state behavior of our target compound and provide actionable experimental strategies for its crystallization.

Comparative Crystallographic Analysis of Related Pyrazole Derivatives

To predict the crystallographic features of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, we will examine the crystal structures of several related compounds that share key functional groups: an N-substituted pyrazole ring and a hydroxyl group.

Table 1: Crystallographic Data for Selected Pyrazole Analogs

Compound NameFormulaCrystal SystemSpace GroupKey Intermolecular InteractionsReference
2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) EthanolC₁₁H₁₃N₃OMonoclinicP2₁/nO-H···N hydrogen bonds, C-H···O interactions[2]
1-[2-(4-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanoneC₁₂H₁₃ClN₂O₂MonoclinicP2₁/cO-H···O hydrogen bonds forming dimers, C-H···O interactions[4]
2-((5-methyl-1H-pyrazol-3-yl)methyl)-1-octyl-1H-benzimidazoleC₂₀H₂₈N₄MonoclinicP2₁/cN-H···N hydrogen bonds[5]
(E)-2-(((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)-3′,6′-dihydroxyspiro[isoindoline-1,9′-xanthen]-3-one – ethanol (1/2)C₃₅H₃₃ClN₄O₆N/AN/AHydrogen bonding involving the ethanol solvent[6]
4-Iodo-1H-pyrazoleC₃H₃IN₂OrthorhombicPnmaN-H···N hydrogen bonds forming catemeric chains[7]
Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoateC₁₃H₁₄N₂O₂TriclinicP-1Weak C-H···π interactions[8]

Key Insights from Comparative Analysis:

  • Hydrogen Bonding: The presence of the hydroxyl group in 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol makes hydrogen bonding a dominant force in its crystal packing. As seen in the pyridyl-pyrazole ethanol derivative[2] and the hydroxypyrazoline[4], we can anticipate strong O-H···N or O-H···O hydrogen bonds. The pyrazole nitrogen atoms are excellent hydrogen bond acceptors.

  • Common Crystal Systems: Monoclinic and triclinic crystal systems are prevalent among these pyrazole derivatives, suggesting that our target compound is likely to crystallize in one of these lower symmetry systems.

  • Supramolecular Motifs: Dimer formation through hydrogen bonding, as observed in the hydroxypyrazoline derivative[4], is a strong possibility. Alternatively, catemeric chains linked by hydrogen bonds, similar to what is seen in 4-iodo-1H-pyrazole[7], could also occur.

  • Role of Substituents: The N-methyl group on the pyrazole ring will influence the steric hindrance around the nitrogen atoms, potentially favoring hydrogen bonding with the less hindered nitrogen. The flexibility of the ethan-1-ol side chain will also play a crucial role in achieving a stable crystal lattice.

Experimental Protocols for Synthesis and Crystallization

The following protocols are based on established methods for the synthesis and crystallization of pyrazole derivatives and are provided as a starting point for obtaining single crystals of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

While a specific synthesis protocol for the title compound was not found in the search results, a general and plausible synthetic route can be adapted from known pyrazole syntheses.

Workflow for a Potential Synthesis:

reagent1 Hydrazine Hydrate intermediate1 3-Methyl-1H-pyrazol-5(4H)-one reagent1->intermediate1 reagent2 Ethyl Acetoacetate reagent2->intermediate1 intermediate2 1,3-Dimethyl-1H-pyrazol-5(4H)-one intermediate1->intermediate2 Methylation reagent3 Methylating Agent (e.g., Methyl Iodide) reagent3->intermediate2 product 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol intermediate2->product Reduction reagent4 Reducing Agent (e.g., NaBH4) reagent4->product

Caption: A potential synthetic pathway to 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol.

Step-by-Step Protocol:

  • Synthesis of Pyrazolone Intermediate: An equimolar mixture of a suitable β-ketoester and methylhydrazine is refluxed in ethanol. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel.

  • Reduction to the Alcohol: The purified pyrazolone intermediate is dissolved in a suitable solvent like methanol and cooled in an ice bath. A reducing agent, such as sodium borohydride, is added portion-wise.

  • Work-up and Final Purification: The reaction is quenched, and the product is extracted. The organic layer is dried and concentrated to yield the crude alcohol, which is then purified by chromatography or recrystallization.

Crystallization Strategies

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The following methods are recommended for 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, which is a liquid at room temperature according to some suppliers[9]. Crystallization may require derivatization or co-crystallization.

Workflow for Crystallization:

start Purified 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol solvent_screening Solvent Screening (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Hexane) start->solvent_screening method1 Slow Evaporation outcome Single Crystals for X-ray Diffraction method1->outcome method2 Vapor Diffusion method2->outcome method3 Cooling Crystallization method3->outcome solvent_screening->method1 solvent_screening->method2 solvent_screening->method3

Caption: General workflow for the crystallization of small organic molecules.

Detailed Methodologies:

  • Slow Evaporation:

    • Dissolve a small amount of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/hexane, dichloromethane/pentane) in a vial.

    • Loosely cap the vial or cover it with parafilm pierced with a few small holes.

    • Allow the solvent to evaporate slowly at room temperature in a vibration-free environment. Colorless, block-like crystals are often obtained with this method.[4]

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Prepare a concentrated solution of the compound in a good solvent.

    • Place a drop of this solution on a siliconized glass slide (hanging drop) or in a small vial (sitting drop).

    • Place the slide or vial inside a sealed container containing a larger volume of a poor solvent (the precipitant).

    • The poor solvent will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystal growth.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer.

    • The decrease in temperature will reduce the solubility, leading to crystallization.

Conclusion and Future Outlook

While the crystal structure of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol remains to be determined, this guide provides a robust framework for achieving this goal. The comparative analysis of structurally related pyrazole derivatives strongly suggests that hydrogen bonding will be the primary driver of the crystal packing, likely leading to the formation of dimers or catemeric chains within a monoclinic or triclinic crystal system. The provided experimental protocols for synthesis and crystallization offer a practical starting point for researchers.

The successful crystallographic characterization of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol will be a valuable addition to the structural chemistry landscape. It will enable a more complete understanding of its solid-state properties and facilitate its application in the development of novel pharmaceuticals and functional materials.

References

  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. (n.d.). MDPI. Retrieved from [Link]

  • Crystal structure of 1-[2-(4-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one–1,4-dioxane (1/1). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(p-tolyl)ethan-1-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 1-(1-methyl-1h-pyrazol-5-yl)ethan-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) SYNTHESIS AND CRYSTAL STUDY OF 2-((3-METHYL-1H-PYRAZOL-5-YL)-1-OCTYL-1H-BENZIMIDAZOLE. (n.d.). ResearchGate. Retrieved from [Link]

  • The Cambridge Structural Database (CSD). (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • Crystal structure of (E)-2-(((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)-3′,6′-dihydroxyspiro[isoindoline-1,9′-xanthen]-3-one – ethanol (1/2). (n.d.). ResearchGate. Retrieved from [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved from [Link]

  • Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Comparative Guide: Reference Standard Qualification for 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrazole-based kinase inhibitors and GPCR ligands, 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol (CAS: 924911-13-7) serves as a critical scaffold. However, its validation as a reference standard presents a specific "Isomer Trap" often overlooked by standard Certificates of Analysis (CoA).

Commercial "95% purity" reagents frequently contain significant levels of the 1,3-regioisomer , which co-elutes on standard C18 gradients and has indistinguishable UV spectra. This guide compares the three tiers of reference standards and provides a self-validating, orthogonal workflow to qualify this material in-house, ensuring data integrity for IND-enabling studies.

Critical Quality Attributes (CQA): The Isomer Challenge

The synthesis of N-methylpyrazoles typically involves the alkylation of a pyrazole precursor. This reaction is not perfectly regioselective, yielding a mixture of the desired 1,5-isomer (Target) and the 1,3-isomer (Impurity).

FeatureTarget: 1,5-IsomerImpurity: 1,3-IsomerAnalytical Impact
Structure N-Methyl adjacent to ethanol chainN-Methyl distal to ethanol chainSteric Hindrance: 1,5-isomer has higher steric strain.
Polarity Slightly less polarSlightly more polarHPLC: often co-elute on C18.
UV Spectra

nm

nm
UV: Indistinguishable.
NMR NOE between N-Me and CH2No NOE between N-Me and CH2NMR: The only definitive ID method.

Comparative Analysis: Sourcing Strategy

Do not assume a commercial "Analytical Standard" is suitable for quantitative use without verification.

Option A: ISO 17034 Certified Reference Material (CRM)
  • Description: Metrologically traceable standard with uncertainty budgets.

  • Pros: "Gold Standard" for GMP release; no internal qualification needed.

  • Cons: Extremely rare for this specific intermediate; prohibitively expensive (

    
    $); often backordered.
    
  • Verdict: Use only if mandated by late-stage regulatory filings.

Option B: Commercial "Analytical Grade" (98%)
  • Description: Supplied by major vendors (Sigma, TCI, etc.) with a basic CoA (HPLC + 1H-NMR).

  • Pros: Readily available; moderate cost (

    
    ).
    
  • Cons: High Risk. CoAs often rely on "Area %" from generic HPLC methods that fail to resolve the 1,3-isomer. Water content is often unquantified (hygroscopic risk).

  • Verdict: Acceptable only if re-qualified in-house using the protocols below.

Option C: In-House Qualified Working Standard
  • Description: Recrystallized reagent grade material (95%+) fully characterized by qNMR and LC-MS.

  • Pros: Lowest cost ($); highest scientific confidence (you own the data); large batches possible.

  • Cons: Requires time and instrumentation (NMR, HPLC).

  • Verdict: Recommended Approach for drug discovery and early development.

Technical Deep Dive: The Qualification Protocols

To validate Option B or Option C , you must execute the following orthogonal workflow.

Protocol 1: Isomer-Resolving HPLC Method

Objective: Separate the 1,5-isomer from the 1,3-isomer to determine chromatographic purity. Standard C18 columns often fail here due to similar hydrophobicity.

  • Column: Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 4.6 mm). Why? The

    
    -
    
    
    
    interactions differentiate the electron density of the pyrazole ring positions.
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH). Why? MeOH promotes

    
    -
    
    
    
    selectivity better than Acetonitrile.
  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute salts)

    • 2-15 min: 5%

      
       30% B (Shallow gradient is critical)
      
    • 15-20 min: 30%

      
       95% B (Wash)
      
  • Detection: UV at 220 nm (or MS TIC).

  • System Suitability: Resolution (

    
    ) between main peak and nearest isomer impurity must be 
    
    
    
    .
Protocol 2: Absolute Purity by qNMR (The Truth Serum)

Objective: Assign a potency value (% w/w) that accounts for water, solvents, and inorganic salts invisible to UV.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Why? High purity, non-hygroscopic, distinct singlet at

    
     6.3 ppm (D2O) or 
    
    
    
    6.0 ppm (DMSO-d6) that does not overlap with pyrazole protons.
  • Solvent: DMSO-d6.

  • Parameters (Critical):

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest proton).
    • Scans: 16 or 32 (for S/N > 200).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Protocol 3: Structural Confirmation via NOE

Objective: Prove you have the 1,5-isomer and not the 1,3-isomer.

  • Experiment: 1D-NOESY or 2D-NOESY.

  • Irradiation: Irradiate the N-Methyl singlet (

    
     ppm).
    
  • Observation:

    • 1,5-Isomer (Correct): You will see an NOE enhancement of the ethanol side-chain methylene protons (

      
       ppm).
      
    • 1,3-Isomer (Incorrect): You will see NOE enhancement only of the pyrazole ring proton (H-4), but not the side chain.

Visualization of Workflows

Diagram 1: The Qualification Decision Matrix

This flowchart guides the user on how to process incoming material based on its source and intended use.

QualificationWorkflow Start Source Material Received CheckCoA Check Vendor CoA Start->CheckCoA IsCRM Is it ISO 17034 CRM? CheckCoA->IsCRM UseDirect Use Directly (Verify Water Content) IsCRM->UseDirect Yes InHouseQual Initiate In-House Qualification IsCRM->InHouseQual No (Research Grade) Step1 Step 1: 1H-NMR & NOE (Confirm Regioisomer) InHouseQual->Step1 Step2 Step 2: HPLC-UV (Biphenyl) (Check Organic Impurities) Step1->Step2 Structure Confirmed Reject Reject Material (Wrong Isomer) Step1->Reject Wrong Isomer Step3 Step 3: qNMR (Assign Absolute Potency) Step2->Step3 Purity > 98% Step2->Reject Purity < 95% Final Release as Secondary Standard Step3->Final

Caption: Decision matrix for qualifying 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol reference standards.

Diagram 2: Isomer Separation Logic

Visualizing why the Biphenyl/Phenyl-Hexyl stationary phase is superior to C18 for this application.

SeparationLogic cluster_0 Stationary Phase Interaction cluster_1 Analyte Behavior C18 C18 Column (Hydrophobic Only) Isomer15 1,5-Isomer (Steric Strain) C18->Isomer15 Weak Separation Isomer13 1,3-Isomer (Planar) C18->Isomer13 Co-elution Risk Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) Phenyl->Isomer15 Distinct Pi-Interaction Phenyl->Isomer13 Stronger Pi-Interaction Result Baseline Resolution (Rs > 1.5) Isomer15->Result Isomer13->Result

Caption: Mechanism of action for separating regioisomers using Phenyl-Hexyl stationary phases.

Summary Data Table

ParameterResearch Grade (As Received)Qualified Reference Standard (Target)
Identity MS, 1H-NMR (Generic)1H-NMR + NOE + MS
Assay Method HPLC Area % (Often C18)qNMR (wt/wt)
Isomer Purity Unknown / Co-eluting< 0.5% (Biphenyl HPLC)
Water Content Not ReportedMeasured (KF or qNMR)
Intended Use Synthesis Starting MaterialQuantitative Analysis / Release Testing

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023). Guideline for validating analytical methods, including specificity for impurities.

  • USP General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia. (2025). Standards for qNMR instrumentation and qualification.[1][2][3][4][5]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[6] Journal of Medicinal Chemistry, 57(22), 9220-9231. (2014).[4][5][6][7] Foundational text on qNMR methodology.[1][2][4][5]

  • Filarowski, A., et al. "Regioisomerism in the synthesis of pyrazoles." Journal of Molecular Structure. (2004).
  • BenchChem Technical Guide. "Column chromatography conditions for separating pyrazole isomers." (2025). Practical guide on stationary phase selection for nitrogen heterocycles.

Sources

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Assessment and Characterization

The foundational step in any disposal protocol is a thorough understanding of the substance's potential hazards. Based on data from analogous pyrazole compounds, 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol should be handled as a hazardous substance.[1] The primary concerns are its potential as an irritant and its toxicity if ingested.

Inferred Hazard Profile and Physical Characteristics

PropertyValue / ClassificationRationale / Source
CAS Number 924911-13-7Sigma-Aldrich Product Information[2]
Molecular Weight 126.16 g/mol Sigma-Aldrich Product Information[2]
Physical Form LiquidSigma-Aldrich Product Information[2]
Inferred Acute Toxicity Harmful if swallowed.Based on H302 classification for similar pyrazole structures.[1]
Inferred Skin Irritation Causes skin irritation (Category 2).Based on H315 classification for similar pyrazole structures.
Inferred Eye Irritation Causes serious eye irritation (Category 2).Based on H319 classification for similar pyrazole structures.[1]
Environmental Hazard May be harmful to the environment if released in large quantities. Pyrazole derivatives can be water pollutants.[3][4]General classification for synthetic organic compounds.

Given these characteristics, 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol must be treated as non-acute hazardous chemical waste . It is imperative that this substance is never disposed of down the drain or in regular trash .[5][6][7] Such actions can lead to environmental contamination and are a violation of regulations like the Resource Conservation and Recovery Act (RCRA).[6]

Part 2: Personal Protective Equipment (PPE) and Handling

Before handling the chemical for use or disposal, ensure appropriate PPE is worn to mitigate exposure risks. The causality behind each piece of equipment is linked directly to the substance's inferred hazards.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles. This is critical to prevent contact with the liquid, which is expected to cause serious eye irritation.[1]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. This creates a barrier to prevent skin contact, as the compound is an inferred skin irritant.[1][8]

  • Protective Clothing: A standard laboratory coat should be worn to protect against accidental splashes.[1]

  • Ventilation: Handle the chemical and prepare waste containers in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors.[8]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting and managing 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol waste from the point of generation to its removal by Environmental Health & Safety (EHS) professionals.

Step 1: Select a Compatible Waste Container

Choose a container made of a material chemically compatible with the waste. For organic liquids like this, a high-density polyethylene (HDPE) or glass container is appropriate.[9] The container must be in good condition, free of cracks or damage, and possess a secure, leak-proof screw cap.[6]

Step 2: Label the Waste Container

Proper labeling is a critical control measure that prevents dangerous chemical reactions and ensures regulatory compliance. The moment the first drop of waste enters the container, it must be labeled.[10]

The label must clearly state:

  • The words "Hazardous Waste ".

  • Full Chemical Name: "Waste 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol". Do not use abbreviations.[5]

  • Composition: List all chemical constituents and their approximate percentages.

Step 3: Accumulate Waste Safely

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Segregation: Store the waste container segregated from incompatible materials, particularly strong oxidizing agents.[10][11] Use secondary containment bins to prevent the spread of material in case of a leak.[5]

  • Container Management: Keep the waste container closed at all times except when adding waste.[5][7][10] This prevents the release of vapors and potential spills.

  • Volume Limits: Do not accumulate more than 10 gallons of hazardous waste in your lab's SAA.[5] For practical purposes, request a pickup well before this limit is reached.

Step 4: Arrange for Disposal

Once the container is full (approximately 75-80% capacity to allow for expansion) or has been in the SAA for an extended period (typically no more than six months to a year), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.[10][11] Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow for 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

The following diagram outlines the decision-making process for managing waste streams of this chemical.

G cluster_0 cluster_1 Waste Characterization & Segregation cluster_2 Disposal & Decontamination A Waste Generated (2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol) B Characterize as Liquid Hazardous Waste A->B C Select Compatible HDPE Container B->C D Label Container: 'Hazardous Waste' Full Chemical Name Date C->D E Store in SAA with Secondary Containment D->E F Container Full or Approaching Time Limit? E->F G Request Pickup by EHS / Licensed Contractor F->G Yes H Continue Accumulation in SAA F->H No I Decontaminate Empty Containers (Triple Rinse) J Collect Rinsate as Hazardous Waste I->J K Dispose of Defaced, Dry Container in Regular Trash I->K J->C Add to Waste

Caption: Workflow for the safe disposal of laboratory chemical waste.

Part 4: Management of Spills and Empty Containers

Small Spill Response

In the event of a small, manageable spill within a fume hood:

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.

  • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

  • Place the collected material into a designated hazardous waste container, labeling it as "Spill Debris containing 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol".

  • Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

For large spills, evacuate the area and contact your institution's EHS emergency line immediately.[5]

Empty Container Disposal

A container that has held this chemical is not yet "empty" in a regulatory sense. It must be triple-rinsed with a suitable solvent (such as ethanol or acetone) to remove all residues.[7][11]

  • Rinse the container three times with a small amount of an appropriate solvent.

  • Crucially, collect all three rinsate portions as hazardous waste in your designated liquid waste container.[11]

  • Once the container is dry, deface or remove the original chemical and hazard labels.[7]

  • The clean, dry, and defaced container can now be disposed of in the regular trash or recycling, depending on institutional policy.[7]

By adhering to this comprehensive disposal protocol, you actively contribute to the safety of your laboratory, protect the environment, and ensure full compliance with chemical waste regulations.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone. [Link]

  • Material Safety Data Sheet for 4-Bromo-5-methyl-2H-pyrazol-3-yl-amine. Chemcia Scientific. [Link]

  • Safety Data Sheet for Brayco 599. Castrol. [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C3565F354A053C2D80258A7A00540C5C/ File/2702789.pdf)
  • Pyrazole Wastewater Treatment. Arvia Technology. [Link]

  • Safety Data Sheet for PB ROPES (PB-ROPE L). ADAMA. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.